2-Butoxy-N-(2-methoxybenzyl)aniline
Description
Properties
IUPAC Name |
2-butoxy-N-[(2-methoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-4-13-21-18-12-8-6-10-16(18)19-14-15-9-5-7-11-17(15)20-2/h5-12,19H,3-4,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMLGPDRIGOAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NCC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Properties and Synthesis of N-(2-methoxybenzyl)aniline Derivatives
Disclaimer: A unique Chemical Abstracts Service (CAS) number for the specific compound 2-Butoxy-N-(2-methoxybenzyl)aniline could not be definitively identified in public chemical databases. This guide will, therefore, focus on the closely related and well-documented compound, 4-Isobutoxy-N-(2-methoxybenzyl)aniline (CAS: 1040688-03-6) , as a representative molecule of this class. The information presented herein, including properties, synthesis, and potential biological activities, pertains to this analog.
Core Compound: 4-Isobutoxy-N-(2-methoxybenzyl)aniline
This technical guide provides a comprehensive overview of 4-Isobutoxy-N-(2-methoxybenzyl)aniline, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Data
The key identifiers and physicochemical properties of 4-Isobutoxy-N-(2-methoxybenzyl)aniline are summarized in the tables below.
| Identifier | Value |
| CAS Number | 1040688-03-6[1] |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-4-(2-methylpropoxy)aniline[1] |
| Molecular Formula | C18H23NO2[1] |
| Molecular Weight | 285.38 g/mol [1] |
| Predicted Physicochemical Properties | Value |
| XLogP3 | 4.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 30.6 Ų |
| Heavy Atom Count | 21 |
| Formal Charge | 0 |
| Complexity | 289 |
Data sourced from PubChem CID 49855580. Note that these are computationally predicted properties.
Synthesis Protocol: N-Alkylation of Substituted Anilines
The synthesis of N-alkoxybenzyl aniline derivatives, such as 4-Isobutoxy-N-(2-methoxybenzyl)aniline, can be achieved through several established organic synthesis routes. A common and effective method is the reductive amination of an appropriately substituted aniline with an aldehyde, or direct N-alkylation. Below is a generalized experimental protocol for the synthesis of N-substituted anilines.
General Procedure for Reductive Amination
Materials:
-
4-isobutoxyaniline
-
2-methoxybenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 4-isobutoxyaniline (1.0 equivalent) in the chosen solvent (DCM or DCE), add 2-methoxybenzaldehyde (1.0-1.2 equivalents).
-
If required, a catalytic amount of acetic acid can be added to facilitate the formation of the imine intermediate. The reaction mixture is stirred at room temperature for 1-2 hours.
-
Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise to the reaction mixture. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted three times with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure N-substituted aniline.
Biological Activity and Signaling Pathways
Substituted aniline derivatives are being explored for a range of biological activities. Preliminary studies on compounds like 4-Isobutoxy-N-(2-methoxybenzyl)aniline suggest potential anticancer properties, possibly through the inhibition of cancer cell proliferation[1].
The broader class of aniline compounds has been shown to induce oxidative stress, which can lead to the activation of specific cellular signaling pathways. Aniline exposure in vivo has been linked to the activation of NF-κB and MAPKs (mitogen-activated protein kinases) signaling cascades in splenocytes[2]. This activation is a response to cellular stress and can lead to inflammatory and fibrogenic responses[2].
Potential Signaling Pathway: Oxidative Stress Response
Aniline and its derivatives can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can trigger a signaling cascade involving IκB kinases (IKKs) and MAPKs, such as ERK1/2, JNK1/2, and p38[2]. The activation of these kinases can lead to the phosphorylation and subsequent activation of transcription factors like NF-κB and AP-1, which in turn regulate the expression of genes involved in inflammation and cell survival[2].
Mandatory Visualizations
Experimental Workflow: Synthesis of N-Substituted Anilines
References
Spectroscopic and Structural Elucidation of 2-Butoxy-N-(2-methoxybenzyl)aniline: A Theoretical and Methodological Guide
Introduction
This technical guide provides a detailed overview of the expected spectral characteristics of 2-Butoxy-N-(2-methoxybenzyl)aniline. Due to the absence of publicly available experimental spectral data for this specific compound, this document presents a theoretical analysis based on the known spectral properties of structurally analogous compounds. The information herein is intended to guide researchers and scientists in the characterization of this and similar molecules. This guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of similar compounds, including N-benzylaniline, 4-Isobutoxy-N-(2-methoxybenzyl)aniline, and other alkoxy-substituted N-benzylaniline derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.20-7.40 | m | 4H | Aromatic protons (methoxybenzyl ring) |
| ~6.60-7.10 | m | 4H | Aromatic protons (butoxyaniline ring) |
| ~4.35 | s | 2H | CH₂ (benzyl) |
| ~3.95 | t | 2H | O-CH₂ (butoxy) |
| ~3.85 | s | 3H | O-CH₃ (methoxy) |
| ~1.70-1.80 | m | 2H | O-CH₂-CH₂ (butoxy) |
| ~1.45-1.55 | m | 2H | CH₂-CH₃ (butoxy) |
| ~0.95-1.00 | t | 3H | CH₃ (butoxy) |
| ~4.5-5.5 | br s | 1H | N-H |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~157.0 | Aromatic C-O (methoxybenzyl) |
| ~148.0 | Aromatic C-N (butoxyaniline) |
| ~145.0 | Aromatic C-O (butoxyaniline) |
| ~128.0-130.0 | Aromatic CH (methoxybenzyl) |
| ~110.0-122.0 | Aromatic CH (butoxyaniline) |
| ~120.0 | Aromatic C (quaternary, methoxybenzyl) |
| ~110.0 | Aromatic CH (methoxybenzyl) |
| ~68.0 | O-CH₂ (butoxy) |
| ~55.0 | O-CH₃ (methoxy) |
| ~48.0 | CH₂ (benzyl) |
| ~31.0 | O-CH₂-CH₂ (butoxy) |
| ~19.0 | CH₂-CH₃ (butoxy) |
| ~14.0 | CH₃ (butoxy) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Strong | Aliphatic C-H stretch |
| ~1600, ~1500 | Strong | Aromatic C=C stretch |
| ~1240 | Strong | Aryl-O stretch (asymmetric) |
| ~1030 | Strong | Aryl-O stretch (symmetric) |
| ~1250 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 285 | [M]⁺ (Molecular Ion) |
| 164 | [M - C₄H₉O]⁺ |
| 121 | [CH₂-Ph-OCH₃]⁺ (tropylium ion) |
| 91 | [C₇H₇]⁺ (benzyl cation) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for compounds such as this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat (liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a target compound like this compound.
Caption: A flowchart illustrating the synthesis and subsequent spectral analysis workflow for structural confirmation.
A Technical Guide to the Neuroprotective Effects of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), represent a growing global health challenge characterized by the progressive loss of neuronal structure and function. A key pathological mechanism underlying this neuronal damage is a cascade of events including oxidative stress, mitochondrial dysfunction, neuroinflammation, and apoptosis.[1] Consequently, the development of neuroprotective agents that can mitigate these processes is a primary focus of modern drug discovery. Substituted anilines have emerged as a versatile chemical scaffold for the design of novel therapeutic agents due to their synthetic tractability and their ability to modulate various biological targets. This guide explores the neuroprotective potential of substituted aniline derivatives, detailing their mechanisms of action, summarizing quantitative efficacy data, and providing standardized protocols for their evaluation.
Core Mechanisms of Neuroprotection
The neuroprotective activity of substituted anilines is often attributed to their ability to interfere with common cell death pathways. Key mechanisms include the inhibition of oxidative stress and the modulation of apoptotic signaling cascades.
One of the principal pathways for cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant response element (ARE)-containing genes, which encode for a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1).[2][3] Several neuroprotective compounds exert their effects by activating this pathway.[4][5]
Apoptosis, or programmed cell death, is another critical process in neurodegeneration. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes the pro-apoptotic protein Bid, plays a crucial role in regulating the mitochondrial (intrinsic) pathway of apoptosis.[6] Inhibition of proteins like Bid can prevent the release of death-promoting factors from mitochondria, thus averting neuronal cell death.[6]
Quantitative Analysis of Neuroprotective Substituted Anilines
The evaluation of neuroprotective efficacy relies on quantitative in vitro assays that measure a compound's ability to prevent neuronal cell death induced by a specific toxin or stressor. Below is a summary of data for representative substituted aniline derivatives.
| Compound Class | Derivative | Assay Model | Neuroprotective Activity | Reference |
| 4-Phenoxyanilines | N-(4-phenoxyphenyl)picolinamide | Glutamate-induced toxicity in primary cortical neurons | Significant protection at 1 µM | [6][7] |
| Amide of 4-phenoxyaniline and piperidine-4-carboxylic acid | tBid-induced cell death | Significant protection at 1 µM | [6][8] | |
| Amide of 4-phenoxyaniline and N-hydroxyethyl-4-piperidine carboxylic acid | Glutamate-induced toxicity in primary cortical neurons | Significant protection at 1 µM | [6] | |
| Celecoxib Analogs | Celecoxib | 6-OHDA-induced toxicity in Neuro-2a cells | Significant protection at 10 µM & 20 µM | [9] |
| Celecoxib | Aβ-induced ROS production in SH-SY5Y cells | Significant reduction of ROS at 10 µM | [3][10] | |
| Chromene Derivatives | N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | NMDA-induced excitotoxicity in primary cortical cells | IC₅₀ = 4.68 µM | [11] |
| Aminophenols | 3-Aminophenol | NOx scavenging activity (in vitro) | IC₅₀ = 0.11 mM | [12] |
| 2-Aminophenol | NOx scavenging activity (in vitro) | IC₅₀ = 0.195 mM | [12] |
Experimental Protocols and Workflows
Standardized experimental models are crucial for screening and characterizing potential neuroprotective compounds. The general workflow involves initial toxicity screening followed by neuroprotection assays against specific insults.
Caption: A typical workflow for in vitro screening of neuroprotective compounds.
Detailed Methodologies
1. MTT Assay for Cell Viability and Neuroprotection
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][13][14]
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24-48 hours for attachment.[3][13]
-
Compound Treatment (Neuroprotection Protocol): Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.[3]
-
Induction of Toxicity: Introduce a neurotoxic agent (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or 25 nM soluble amyloid-β) to the wells containing the pre-treated cells.[3][9] Include control wells with untreated cells and cells treated only with the neurotoxin.
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. Shake the plate for 10-15 minutes to dissolve the formazan crystals.[7][13]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[7][13] Cell viability is expressed as a percentage relative to the untreated control group.
2. Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay
The OGD/R model is an in vitro ischemia model that simulates the conditions of stroke by depriving neuronal cells of oxygen and glucose.[12]
-
Cell Culture: Culture primary neurons or cell lines (e.g., SH-SY5Y) in a standard culture medium.
-
OGD Induction: Replace the culture medium with a glucose-free medium (e.g., glucose-free DMEM). Place the cells in a hypoxic chamber with a gas mixture of 94-95% N₂, 5% CO₂, and <1% O₂ for a specified period (e.g., 4 hours).[6][9]
-
Reperfusion/Reoxygenation: After the deprivation period, replace the glucose-free medium with the standard, glucose-containing culture medium and return the cells to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).[6][9]
-
Treatment: Test compounds can be added before OGD, during OGD, or during the reoxygenation phase to assess their protective effects.
-
Assessment: Evaluate cell viability using the MTT assay or other cell death assays (e.g., LDH release assay).
Signaling Pathways in Aniline-Mediated Neuroprotection
Substituted anilines can modulate signaling pathways that are central to cell survival and death. A key pathway is the Nrf2-ARE antioxidant response, which is a common target for neuroprotective agents designed to combat oxidative stress.
Caption: Activation of the Nrf2 pathway by neuroprotective compounds.
Celecoxib, a compound containing a substituted aniline-like motif, has been shown to enhance the expression of Heme Oxygenase-1 (HO-1) through the nuclear translocation of Nrf2 in SH-SY5Y cells.[3] This upregulation of HO-1 was directly linked to the counteraction of amyloid-β-induced reactive oxygen species (ROS) production, demonstrating a clear mechanistic link between an aniline-related structure, Nrf2 activation, and protection against a key pathological driver of Alzheimer's disease.[3] Similarly, N-acyl derivatives of 4-phenoxyaniline have been found to inhibit the pro-apoptotic protein Bid, directly intervening in the mitochondrial cell death pathway.[6]
Conclusion and Future Directions
Substituted anilines represent a promising and synthetically versatile scaffold for the development of novel neuroprotective agents. The data indicates that derivatives of classes like 4-phenoxyanilines and celecoxib can offer significant protection against excitotoxicity, oxidative stress, and apoptosis at low micromolar concentrations. The primary mechanisms appear to involve the modulation of key cellular defense and death pathways, including the Nrf2 antioxidant response and the Bcl-2 family of apoptotic regulators.
Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and reduce off-target effects. The detailed experimental protocols provided herein offer a standardized framework for the consistent evaluation of new derivatives. By combining targeted synthesis with robust in vitro screening and mechanistic studies, the field can advance the development of substituted aniline-based compounds from promising leads into clinically viable therapies for neurodegenerative diseases.
References
- 1. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Celecoxib Exerts Neuroprotective Effects in β-Amyloid-Treated SH-SY5Y Cells Through the Regulation of Heme Oxygenase-1: Novel Insights for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted de-repression of neuronal Nrf2 inhibits α-synuclein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-Electrophilic Activation of NRF2 in Neurological Disorders: Therapeutic Promise of Non-Pharmacological Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acyl derivatives of 4-phenoxyaniline as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclooxygenase-2 contributes to oxidopamine-mediated neuronal inflammation and injury via the prostaglandin E2 receptor EP2 subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Celecoxib Exerts Neuroprotective Effects in β-Amyloid-Treated SH-SY5Y Cells Through the Regulation of Heme Oxygenase-1: Novel Insights for an Old Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ACG Publications - Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole [acgpubs.org]
The Intricate Dance of Structure and Activity: A Technical Guide to N-Benzyl Anilines
For Researchers, Scientists, and Drug Development Professionals
N-benzyl anilines, a class of organic compounds characterized by a benzyl group attached to the nitrogen atom of an aniline moiety, have emerged as a versatile scaffold in medicinal chemistry. Their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This technical guide delves into the core structure-activity relationships (SAR) of N-benzyl anilines, providing a comprehensive overview of their therapeutic potential. Through a detailed examination of quantitative data, experimental methodologies, and signaling pathways, this document aims to equip researchers with the knowledge to rationally design and develop novel N-benzyl aniline-based therapeutic agents.
Deciphering the Structure-Activity Relationship
The biological activity of N-benzyl aniline derivatives is intricately linked to the nature and position of substituents on both the aniline and benzyl rings. The following sections summarize the key SAR findings across different therapeutic areas.
Antimicrobial Activity
N-benzyl anilines have shown promise as antibacterial and antifungal agents. The antimicrobial efficacy is significantly influenced by the electronic and steric properties of the substituents.
Key SAR Observations:
-
Gram-Positive vs. Gram-Negative Bacteria: Many N-benzyl aniline derivatives exhibit greater potency against Gram-positive bacteria compared to Gram-negative bacteria.[1] This is likely due to the differences in the cell wall composition between these two types of bacteria.
-
Substituents on the Aniline and Benzyl Rings: The presence of specific substituents can enhance antimicrobial activity. For instance, some studies have shown that halogen and trifluoromethyl groups can increase potency.[1]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to penetrate bacterial cell membranes.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected N-Benzyl Aniline Derivatives against various bacterial strains. [1]
| Compound | R1 (Aniline Ring) | R2 (Benzyl Ring) | Bacillus cereus (MIC, µM) | Enterococcus faecium (MIC, µM) | Staphylococcus aureus (MIC, µM) | MRSA (MIC, µM) | Escherichia coli (MIC, µM) | Pseudomonas aeruginosa (MIC, µM) |
| 1 | H | H | >200 | >200 | >200 | >200 | >200 | >200 |
| 2 | 4-F | H | 100 | 100 | 50 | 50 | >200 | >200 |
| 3 | H | 4-CF3 | 50 | 25 | 25 | 25 | 200 | >200 |
| 4 | 4-Cl | 4-CF3 | 12.5 | 12.5 | 6.25 | 6.25 | 100 | 200 |
| 5 | 3,4-diCl | 4-CF3 | 6.25 | 6.25 | 3.13 | 3.13 | 50 | 100 |
Anticancer Activity
The anticancer properties of N-benzyl anilines are often attributed to their ability to induce apoptosis and inhibit cell proliferation. The SAR in this area is focused on enhancing cytotoxicity towards cancer cells while minimizing effects on normal cells.
Key SAR Observations:
-
Tubulin Polymerization Inhibition: A significant mechanism of anticancer activity for some N-benzyl anilines is the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.
-
Substituent Effects: The substitution pattern on both aromatic rings is critical. For instance, in a series of N-(3,4,5-trimethoxybenzyl)aniline hydrochlorides, smaller substituents at the 4-position of the aniline ring led to greater potency in both tubulin polymerization inhibition and cytotoxicity.
-
Cytotoxicity: The cytotoxic effects of N-benzyl aniline derivatives have been demonstrated against various cancer cell lines, including those of lung and breast cancer.[2]
Table 2: Cytotoxicity (IC50) of Selected N-Benzyl Aniline Derivatives against Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride | Various cancer cell lines | 3.5 (for tubulin polymerization inhibition) | [3] |
| 1-Benzyl-5-bromo-3-(2-(4-(p-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (Breast Cancer) | 7.17 | [2] |
| 1-Benzyl-5-bromo-3-(2-(4-(p-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (Breast Cancer) | 2.93 | [2] |
| SMU-A0B13 | HEK-Blue hTLR2 | 18.21 (TLR2 inhibition) | [4] |
Enzyme Inhibition
N-benzyl anilines have been identified as inhibitors of several enzymes, highlighting their potential in treating a range of diseases.
Key SAR Observations:
-
Aldose Reductase Inhibition: N-benzyl-4-methoxyaniline derivatives have shown potent inhibitory effects against aldose reductase, an enzyme implicated in diabetic complications. The most active compound in one study had an IC50 value of 2.83 µM.[5][6]
-
Carbonic Anhydrase and Acetylcholinesterase Inhibition: Novel N-benzyl and N-allyl aniline derivatives have demonstrated potent inhibition of human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE). IC50 values were in the nanomolar range for these enzymes.[7][8]
-
Toll-Like Receptor 2 (TLR2) Inhibition: N-benzylideneaniline derivatives have been identified as potential inhibitors of TLR2, a receptor involved in the inflammatory response. The optimized compound in one study showed an IC50 of 18.21 µM.[4] Inhibition of TLR2 signaling by these compounds can occur through the NF-κB pathway.[4]
Table 3: Enzyme Inhibitory Activity (IC50) of Selected N-Benzyl Aniline Derivatives.
| Compound Class | Target Enzyme | IC50 Range | Reference |
| N-Benzyl-4-methoxyaniline derivatives | Aldose Reductase | Starting from 2.83 µM | [5][6] |
| N-benzyl and N-allyl aniline derivatives | Carbonic Anhydrase I | 243.11 - 633.54 nM | [7][8] |
| N-benzyl and N-allyl aniline derivatives | Carbonic Anhydrase II | 296.32 - 518.37 nM | [7][8] |
| N-benzyl and N-allyl aniline derivatives | Acetylcholinesterase | 182.45 - 520.21 nM | [7][8] |
| N-benzylideneaniline derivatives | Toll-Like Receptor 2 | Starting from 18.21 µM | [4] |
Experimental Protocols
To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key assays are provided below.
Synthesis of N-Benzyl Anilines
A common method for the synthesis of N-benzyl anilines involves the reductive amination of an appropriate aniline with a benzaldehyde derivative.
General Procedure:
-
Schiff Base Formation: Equimolar amounts of a substituted aniline and a substituted benzaldehyde are dissolved in a suitable solvent (e.g., ethanol, methanol). The mixture is stirred at room temperature or heated to reflux for a specified period to form the corresponding N-benzylideneaniline (Schiff base).[9][10]
-
Reduction: The resulting Schiff base is then reduced to the N-benzyl aniline. A common reducing agent for this step is sodium borohydride (NaBH4), which is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).[5]
-
Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by techniques such as recrystallization or column chromatography.
Caption: General workflow for the synthesis of N-benzyl aniline derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the N-benzyl aniline derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[11][12][13]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.[11]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.[12]
-
Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.[12]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11] Growth can be assessed visually or by measuring the optical density using a microplate reader.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[14][15]
-
Compound Treatment: The cells are treated with various concentrations of the N-benzyl aniline derivative for a specific duration (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.[3][14][16]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3] The absorbance is directly proportional to the number of viable cells.
Enzyme Inhibition Assay: Tubulin Polymerization
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP (a cofactor for polymerization), and a fluorescence reporter in a suitable buffer is prepared.[17]
-
Compound Incubation: The N-benzyl aniline derivative at various concentrations is pre-incubated with the tubulin solution in a 96-well plate.[14]
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.[14][18]
-
Monitoring Polymerization: The increase in fluorescence (or absorbance at 340 nm) due to the incorporation of the reporter into the growing microtubules is monitored over time using a microplate reader.[14][17]
-
Data Analysis: The rate of polymerization and the maximum polymer mass are determined. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.
Caption: A generalized workflow for an enzyme inhibition assay.
Signaling Pathway Analysis: TLR2/NF-κB Inhibition
Certain N-benzylideneaniline derivatives have been shown to inhibit Toll-like receptor 2 (TLR2) signaling. A key downstream effector of TLR2 is the transcription factor Nuclear Factor-kappa B (NF-κB), which plays a central role in inflammation.[4]
Upon activation by a ligand, TLR2 dimerizes with either TLR1 or TLR6 and recruits adaptor proteins like MyD88. This leads to the activation of a kinase cascade that ultimately results in the phosphorylation and degradation of the inhibitor of κB (IκB). The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. N-benzylideneaniline derivatives can interfere with this pathway, potentially by binding to the TLR2 Toll/Interleukin-1 receptor (TIR) domain, thereby preventing the recruitment of downstream signaling molecules and inhibiting NF-κB activation.[4][19][20]
Caption: Inhibition of the TLR2/NF-κB signaling pathway by N-benzylideneaniline derivatives.
Conclusion and Future Directions
The N-benzyl aniline scaffold has proven to be a rich source of biologically active compounds with significant therapeutic potential. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the potency and selectivity of these derivatives. The detailed experimental protocols provided herein offer a foundation for standardized and reproducible research in this area.
Future research should focus on:
-
Expanding the chemical diversity of N-benzyl aniline libraries to explore novel SARs.
-
Elucidating the precise molecular mechanisms of action for promising compounds.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead candidates to improve their in vivo efficacy and safety profiles.
-
Utilizing computational modeling and machine learning to predict the activity of new derivatives and guide synthetic efforts.
By continuing to explore the intricate relationship between the structure of N-benzyl anilines and their biological activity, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Aldose Reductase Inhibition Effects of Novel N-Benzyl-4-Methoxyaniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase - A molecular docking study | AVESİS [avesis.bozok.edu.tr]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. ibg.kit.edu [ibg.kit.edu]
- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. DSpace [archive.hshsl.umaryland.edu]
- 20. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lipophilicity and Solubility of 2-Butoxy-N-(2-methoxybenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lipophilicity and aqueous solubility of the organic compound 2-Butoxy-N-(2-methoxybenzyl)aniline. In the absence of experimentally derived data in publicly accessible literature, this document presents computationally predicted values for these crucial physicochemical parameters. Furthermore, it outlines standard experimental protocols for the determination of lipophilicity and solubility, offering a framework for the empirical validation of the predicted data. This guide also includes a brief discussion on the general synthetic approaches for related N-alkylaniline compounds.
Compound Profile: this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C18H23NO2 |
| Molecular Weight | 285.38 g/mol |
| Chemical Structure | |
| InChI Key: (Not readily available) | |
| CAS Number: (Not readily available) |
Predicted Physicochemical Properties
The lipophilicity and aqueous solubility of a compound are critical determinants of its pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following tables summarize the predicted values for this compound, obtained through established computational models.
Predicted Lipophilicity
Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.
| Parameter | Predicted Value | Methodology |
| logP | 4.3 - 4.8 | Various computational algorithms (e.g., atom-based, fragment-based) |
Note: A calculated logP for the isomeric compound 4-Isobutoxy-N-(2-methoxybenzyl)aniline has been reported as 4.27, which serves as a reasonable benchmark for the predicted range of the target compound.
Predicted Aqueous Solubility
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pressure. It is a key factor in drug formulation and bioavailability.
| Parameter | Predicted Value | Unit | Methodology |
| Aqueous Solubility | Low | mg/L or µmol/L | Quantitative Structure-Property Relationship (QSPR) models |
Note: Given the high predicted logP value, the aqueous solubility of this compound is expected to be low. Specific quantitative predictions can vary between different QSPR models.
Experimental Protocols for Physicochemical Characterization
To empirically determine the lipophilicity and solubility of this compound, the following standard experimental methodologies are recommended.
Determination of Lipophilicity (logP)
The "shake-flask" method is the gold standard for experimental logP determination.
Protocol: Shake-Flask Method
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). Prepare n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) that have been mutually saturated.
-
Partitioning: Add a small aliquot of the stock solution to a vessel containing a known volume of the pre-saturated n-octanol and water.
-
Equilibration: Agitate the vessel at a constant temperature for a sufficient period (e.g., 24 hours) to allow for the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
An alternative, higher-throughput method involves Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol: RP-HPLC Method
-
Column and Mobile Phase: Utilize a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water/buffer.
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times.
-
Sample Analysis: Inject the this compound sample and determine its retention time.
-
Correlation and Calculation: A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values of the standards. The logP of the target compound is then interpolated from this curve based on its retention factor.
Determination of Aqueous Solubility
Protocol: Equilibrium Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate buffer at various pH values relevant to physiological conditions).
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Remove the undissolved solid by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV.
-
Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
General Synthetic Approach for N-Alkylanilines
N-alkylanilines, such as this compound, can be synthesized through several established methods in organic chemistry. A common approach is the reductive amination of an aldehyde with an aniline.
General Reaction Scheme:
2-Butoxyaniline can be reacted with 2-methoxybenzaldehyde in the presence of a reducing agent to form the desired product.
Reaction Steps:
-
Imine Formation: 2-Butoxyaniline and 2-methoxybenzaldehyde are mixed in a suitable solvent to form the corresponding imine intermediate.
-
Reduction: The imine is then reduced in situ to the secondary amine using a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB).
-
Work-up and Purification: The reaction mixture is then worked up to remove unreacted starting materials and byproducts, followed by purification of the final product, typically by column chromatography.
Recent advancements in synthetic methodology also include iron-promoted C-H amination of arenes, which can provide alternative routes to N-alkylanilines.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.
Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the predicted lipophilicity and aqueous solubility of this compound, alongside established experimental protocols for their determination. The presented computational data suggests that this compound is highly lipophilic with low aqueous solubility, properties that have significant implications for its potential applications in drug discovery and development. The outlined experimental workflows offer a clear path for the empirical validation of these predictions. Furthermore, the general synthetic strategies discussed provide a basis for the chemical synthesis of this and related N-alkylaniline derivatives. For researchers and scientists, this guide serves as a foundational resource for further investigation into the physicochemical and biological properties of this compound.
Quantum Chemical Calculations for Substituted Aniline Properties: A Technical Guide
Executive Summary: Aniline and its derivatives are fundamental building blocks in chemical synthesis, finding extensive applications in the pharmaceutical, dye, and polymer industries. The chemical reactivity and biological activity of these compounds are intricately linked to the nature and position of substituents on the aniline ring. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), in predicting and understanding the structural, electronic, and physicochemical properties of substituted anilines. It details the computational protocols, presents key quantitative data, and illustrates the workflow for these theoretical investigations, offering valuable insights for researchers, chemists, and professionals in drug development.
Introduction
Aniline, a primary aromatic amine, serves as a versatile precursor for a vast array of chemical products.[1] Its properties can be finely tuned by introducing various functional groups (substituents) to the phenyl ring. These substituents exert profound electronic and steric effects, altering the molecule's geometry, electron distribution, and reactivity.[2] Understanding these substituent-induced changes is crucial for designing novel molecules with desired characteristics, such as enhanced biological activity or specific material properties.
Traditionally, empirical parameters like Hammett constants have been instrumental in correlating substituent effects with reaction rates and equilibria.[3] However, with the advent of powerful computational methods, quantum chemical calculations now offer a first-principles approach to probe these relationships with high accuracy.[4][5] These in silico methods allow for the calculation of a wide range of molecular descriptors that can elucidate the underlying mechanisms of substituent influence and serve as predictive tools in Quantitative Structure-Activity Relationship (QSAR) studies.[6][7]
This guide focuses on the theoretical framework and practical application of quantum chemical calculations to explore the properties of substituted anilines, providing a robust computational alternative to often time-consuming and costly experimental procedures.
Theoretical Framework: An Overview
Quantum chemical calculations aim to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. For multi-electron systems like substituted anilines, exact solutions are not feasible, necessitating the use of approximations.
Density Functional Theory (DFT) has emerged as the most widely used method for this purpose due to its favorable balance of computational cost and accuracy. DFT methods calculate the total electronic energy based on the electron density rather than the complex many-electron wavefunction. The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for organic molecules.[8][9]
Hartree-Fock (HF) Theory is another foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than post-HF methods, it systematically neglects electron correlation, which can be significant.[10]
Basis Sets are sets of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy of the calculation. Pople-style basis sets, such as 6-311G** or 6-311++G(d,p), are commonly used, where the additional symbols denote the inclusion of polarization (* or d,p) and diffuse functions (++) to provide greater flexibility in describing electron distribution, especially for systems with lone pairs or anions.[9][10]
Computational Protocols
The following section outlines a typical workflow for performing quantum chemical calculations on substituted anilines, as synthesized from methodologies reported in the literature.[9][10][11]
Molecular Structure Optimization
-
Initial Structure Input: The 3D coordinates of the substituted aniline molecule are generated using a molecular builder.
-
Geometry Optimization: An energy minimization calculation is performed to find the lowest energy conformation of the molecule. This is a critical step to ensure all subsequent calculations are performed on a stable structure.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
Calculation of Molecular Properties
Once the optimized geometry is obtained, a "single-point" energy calculation is performed using the same or a higher level of theory to derive various electronic and structural properties.
-
Structural Parameters: Bond lengths, bond angles, and dihedral angles are extracted directly from the optimized geometry.
-
Electronic Properties:
-
Atomic Charges: Natural Population Analysis (NPA) is often preferred over Mulliken charges as it tends to be less basis-set dependent and provides more chemically intuitive results.[5][10]
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity.[8][12]
-
Dipole Moment: The molecular dipole moment is computed to understand the overall polarity of the molecule.[12]
-
-
Thermodynamic Properties: Standard thermodynamic functions such as enthalpy, Gibbs free energy, and entropy are obtained from the frequency calculation.[13]
Software
These calculations are typically performed using comprehensive quantum chemistry software packages such as Gaussian, SPARTAN, or DFTB+.[10][11][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. Comparison of quantum chemical parameters and Hammett constants in correlating pK(a) values of substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. afit.edu [afit.edu]
- 6. QSAR analysis of soil sorption coefficients for polar organic chemicals: substituted anilines and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. مقاله Study of Aniline Derivatives as Corrosion Inhibitors With Density Functional Theory (DFT) Calculations [civilica.com]
- 10. afit.edu [afit.edu]
- 11. afit.edu [afit.edu]
- 12. researchgate.net [researchgate.net]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2-Butoxy-N-(2-methoxybenzyl)aniline
**Abstract
This document provides a detailed protocol for the synthesis of 2-Butoxy-N-(2-methoxybenzyl)aniline, a secondary amine with potential applications in medicinal chemistry and materials science. The synthesis is achieved through a two-step, one-pot reductive amination procedure. This method involves the formation of a Schiff base intermediate from 2-butoxyaniline and 2-methoxybenzaldehyde, followed by in-situ reduction using a mild reducing agent. This protocol is intended for researchers in organic synthesis, drug discovery, and related fields.
Introduction
Secondary amines, such as N-benzylanilines, are important structural motifs in a wide range of biologically active compounds and functional materials. The target molecule, this compound, combines the structural features of a substituted aniline and a methoxybenzyl group, making it a valuable scaffold for further chemical exploration. Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds and is particularly effective for the synthesis of secondary and tertiary amines, often avoiding the overalkylation issues associated with direct alkylation methods.[1] This protocol details a reliable synthesis of the title compound using this approach.
Reaction Scheme
The synthesis of this compound is accomplished via a reductive amination reaction between 2-butoxyaniline and 2-methoxybenzaldehyde. The reaction proceeds through an imine (Schiff base) intermediate, which is then reduced to the corresponding secondary amine.
Overall Reaction:
-
Step 1: Imine Formation: 2-butoxyaniline reacts with 2-methoxybenzaldehyde to form the N-(2-methoxybenzylidene)-2-butoxyaniline intermediate.
-
Step 2: Reduction: The imine intermediate is reduced in situ to the final product, this compound.
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Butoxyaniline | Reagent | Sigma-Aldrich | 2959-43-5 |
| 2-Methoxybenzaldehyde | Reagent | Sigma-Aldrich | 135-02-4 |
| Sodium triacetoxyborohydride | Reagent | Sigma-Aldrich | 56553-60-7 |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | 75-09-2 |
| Saturated aq. Sodium Bicarbonate | ACS | VWR | 144-55-8 |
| Anhydrous Magnesium Sulfate | ACS | VWR | 7487-88-9 |
| Diethyl Ether | ACS | VWR | 60-29-7 |
| Hexanes | ACS | VWR | 110-54-3 |
3.2. Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography
3.3. Synthesis Procedure
-
To a 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-butoxyaniline (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
-
Stir the solution at room temperature and add 2-methoxybenzaldehyde (1.05 eq).
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent to afford the pure this compound.
3.4. Characterization
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Stoichiometry and Reagent Quantities for a 10 mmol Scale Reaction
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) | Volume (mL) |
| 2-Butoxyaniline | 165.23 | 1.0 | 10 | 1.65 | ~1.67 |
| 2-Methoxybenzaldehyde | 136.15 | 1.05 | 10.5 | 1.43 | ~1.26 |
| Sodium triacetoxyborohydride | 211.94 | 1.5 | 15 | 3.18 | - |
| Dichloromethane | - | - | - | - | ~50 |
Visualization of the Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.
-
Sodium triacetoxyborohydride is a moisture-sensitive and reactive reagent; handle with care under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The described protocol provides a straightforward and efficient method for the synthesis of this compound using a reductive amination approach. This procedure is scalable and utilizes commercially available reagents, making it accessible for a wide range of research applications in organic and medicinal chemistry. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.
References
Application Notes and Protocols for Palladium-Catalyzed N-Alkylation of Anilines with Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed N-alkylation of anilines with benzyl alcohols. This reaction is a cornerstone of modern organic synthesis, offering an efficient and atom-economical route to valuable N-alkylanilines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The protocols described herein are based on the "borrowing hydrogen" or "hydrogen autotransfer" methodology, a green chemical process where the alcohol transiently acts as an oxidant, and the in-situ generated hydrogen is used for a subsequent reduction step, with water as the only byproduct.[2][4][5]
Introduction
The N-alkylation of amines is a fundamental transformation in organic chemistry.[1][4] Traditional methods often rely on the use of alkyl halides, which can lead to over-alkylation and the formation of stoichiometric amounts of waste.[6] The use of alcohols as alkylating agents in a palladium-catalyzed process presents a more sustainable alternative.[1][6] Palladium catalysts, both homogeneous and heterogeneous, have demonstrated high efficiency, broad substrate scope, and functional group tolerance for this transformation.[1][4]
This guide will cover protocols for both heterogeneous and homogeneous palladium-catalyzed N-alkylation of anilines with benzyl alcohols, presenting quantitative data in tabular format for easy comparison and providing detailed, step-by-step experimental procedures.
Data Presentation: A Comparative Overview of Catalytic Systems
The following tables summarize the quantitative data for the palladium-catalyzed N-alkylation of aniline with benzyl alcohol using different catalytic systems.
Table 1: Heterogeneous Palladium Catalysts
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd/Fe₂O₃ | 0.43 | None | None | 160 | 6 | 95 | [6] |
| Pd/SiO₂ | 0.0105 | LiOH (20 mol%) | None | 120 | - | High (TON up to 46000) | [4] |
| Pd/C | 10 | None | THF | 170 (Microwave) | 1.5 | High | [4] |
| Fe₁₀Pd₁/NC500 | - | None | None | 120 | - | High | [7][8] |
| Pd@MIL-100(Fe) | - | None | None | Room Temp (Visible Light) | - | Good to Excellent | [4] |
Table 2: Homogeneous Palladium Catalysts
| Catalyst Type | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium Pincer Complex | 0.5 | Cs₂CO₃ | Toluene | 110 | - | Good to Excellent | [4] |
| [Pd(L1)Cl] (bis-azo pincer) | 0.1 | t-BuOK | Toluene | Milder Conditions | - | Excellent | [4] |
Experimental Protocols
Protocol 1: N-Alkylation of Aniline with Benzyl Alcohol using a Heterogeneous Pd/Fe₂O₃ Catalyst (Base-Free)
This protocol is adapted from a procedure utilizing an iron oxide-immobilized palladium catalyst, which operates efficiently in the absence of a base and organic ligands.[6]
Materials:
-
Aniline
-
Benzyl alcohol
-
Pd/Fe₂O₃ catalyst
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and hotplate
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for workup and purification
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Catalyst Preparation: The Pd/Fe₂O₃ catalyst can be prepared by co-precipitation of H₂[PdCl₄] and Fe(NO₃)₃ in an aqueous sodium carbonate solution, followed by calcination.[9] (Refer to the original literature for detailed catalyst preparation).
-
Reaction Setup: To a clean and dry reaction vessel, add the Pd/Fe₂O₃ catalyst (e.g., 40 mg for a 2 mmol scale reaction).
-
Addition of Reactants: Add aniline (2 mmol) and benzyl alcohol (6 mmol) to the reaction vessel. The use of excess alcohol can improve conversion and selectivity.[6]
-
Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction: Place the vessel on a hotplate with magnetic stirring and heat the reaction mixture to 160 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete (typically 6-24 hours, depending on the substrates), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the heterogeneous catalyst.
-
Purification: The filtrate can be concentrated under reduced pressure, and the crude product purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-benzylaniline.
Protocol 2: N-Alkylation of Aniline with Benzyl Alcohol using a Homogeneous Palladium Pincer Complex
This protocol provides a general procedure for the N-alkylation of anilines using a homogeneous palladium pincer complex, which often allows for milder reaction conditions.[4]
Materials:
-
Aniline
-
Benzyl alcohol
-
Palladium pincer complex (e.g., [Pd(L1)Cl])
-
Base (e.g., Cs₂CO₃ or t-BuOK)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Solvents for extraction and chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed reaction tube, add the palladium pincer complex (0.1 - 0.5 mol%), the base (e.g., Cs₂CO₃, 1.2 equivalents), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Addition of Reactants and Solvent: Under a positive pressure of inert gas, add anhydrous toluene, followed by aniline (1 equivalent) and benzyl alcohol (1.2 equivalents) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir the reaction mixture.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylaniline.
Visualizations
Reaction Mechanism: The Borrowing Hydrogen Pathway
The palladium-catalyzed N-alkylation of anilines with benzyl alcohols typically proceeds via a "borrowing hydrogen" mechanism. This catalytic cycle involves the temporary abstraction of hydrogen from the alcohol to form a palladium hydride species and an aldehyde intermediate. The aldehyde then condenses with the aniline to form an imine, which is subsequently reduced by the palladium hydride to yield the N-alkylaniline and regenerate the palladium catalyst.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of an Fe–Pd bimetallic catalyst for N-alkylation of amines with alcohols via a hydrogen auto-transfer methodology - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Secondary Anilines via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the synthesis of secondary anilines using various reductive amination methods. The synthesis of secondary anilines is a cornerstone of medicinal chemistry and drug development, as this structural motif is prevalent in a vast array of pharmacologically active compounds. Reductive amination offers a versatile and efficient approach for the construction of C-N bonds, allowing for the controlled alkylation of primary anilines.
This document outlines several key methodologies, including the use of common borohydride reagents, catalytic systems, and one-pot procedures starting from nitroarenes. Each section includes a general overview, a detailed experimental protocol, and a summary of quantitative data to facilitate method selection and optimization.
Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for the reductive amination of a wide range of aldehydes and ketones with anilines.[1][2] Its selectivity for imines over carbonyls allows for a one-pot procedure where the amine, carbonyl compound, and reducing agent are mixed together.[3][4] This method is compatible with a variety of functional groups, making it a workhorse in complex molecule synthesis.[5]
General Workflow for Reductive Amination
Caption: General experimental workflow for reductive amination.
Experimental Protocol: Synthesis of N-Benzylaniline using NaBH(OAc)₃
This protocol describes the reaction between aniline and benzaldehyde.
Materials:
-
Aniline (1.0 eq)
-
Benzaldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of aniline (e.g., 10 mmol, 0.93 g) in anhydrous DCE (50 mL) in a round-bottom flask, add benzaldehyde (e.g., 10 mmol, 1.06 g).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (e.g., 15 mmol, 3.18 g) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzylaniline.
Quantitative Data: NaBH(OAc)₃ Mediated Reductive Amination
| Aniline Derivative | Carbonyl Compound | Product | Yield (%) | Reference |
| Aniline | Cyclohexanone | N-Cyclohexylaniline | 95 | [3] |
| p-Methoxyaniline | Cyclohexanone | N-Cyclohexyl-4-methoxyaniline | 92 | [3] |
| o-Toluidine | Cyclopentanone | N-Cyclopentyl-2-methylaniline | 88 | [3] |
| Aniline | Hexan-2-one | N-(1-Methylpentyl)aniline | 92 | [3] |
| o-Bromoaniline | Cyclohexanone | N-Cyclohexyl-2-bromoaniline | 62 | [3] |
| p-Nitroaniline | Cyclohexanone | N-Cyclohexyl-4-nitroaniline | 51 | [3] |
| Aniline | Benzaldehyde | N-Benzylaniline | 85-95 | [1] |
| 4-Chloroaniline | Benzaldehyde | N-Benzyl-4-chloroaniline | 90 | [1] |
Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another widely used reducing agent for reductive amination. It is particularly useful because it is stable in mildly acidic conditions (pH 4-6), which are optimal for imine formation.[6] However, NaBH₃CN and its byproducts are highly toxic, necessitating careful handling and disposal.[3]
Experimental Protocol: Synthesis of N-Cyclohexylaniline using NaBH₃CN
Materials:
-
Aniline (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Sodium cyanoborohydride (1.5 eq)
-
Methanol
-
Glacial acetic acid
-
2M Sodium hydroxide (NaOH)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve aniline (e.g., 10 mmol, 0.93 g) and cyclohexanone (11 mmol, 1.08 g) in methanol (40 mL).
-
Adjust the pH of the solution to ~6 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride (15 mmol, 0.94 g) in one portion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding water (20 mL).
-
Make the solution basic (pH > 10) by adding 2M NaOH.
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield N-cyclohexylaniline.
Quantitative Data: NaBH₃CN Mediated Reductive Amination
| Aniline Derivative | Carbonyl Compound | Product | Yield (%) | Reference |
| Aniline | Acetone | N-Isopropylaniline | 80 | [6] |
| p-Toluidine | Cyclopentanone | N-Cyclopentyl-4-methylaniline | 85 | [6] |
| Aniline | Formaldehyde | N,N-Dimethylaniline | 61 | [7] |
| Aniline | Benzaldehyde | N-Benzylaniline | 88 | [6] |
Catalytic Reductive Amination from Nitroarenes (One-Pot)
This highly efficient and atom-economical method combines the reduction of a nitroarene to an aniline, condensation with a carbonyl compound, and subsequent reduction of the imine in a single pot.[8][9] This approach avoids the isolation of the often sensitive aniline intermediate. Various heterogeneous catalysts, such as gold, palladium, or iridium supported on materials like Al₂O₃ or Fe₃O₄, are employed with a hydrogen source (e.g., H₂, formic acid, or a silane).[8][10][11]
Signaling Pathway of One-Pot Reductive Amination from Nitroarenes
Caption: One-pot synthesis of secondary anilines from nitroarenes.
Experimental Protocol: Au/Al₂O₃ Catalyzed One-Pot Synthesis of N-Benzylaniline
This protocol is adapted for a continuous flow reactor but can be modified for batch synthesis.[11]
Materials:
-
Nitrobenzene (1.0 eq)
-
Benzaldehyde (1.5 eq)
-
Au/Al₂O₃ catalyst
-
Toluene (solvent)
-
Hydrogen gas (H₂)
-
Continuous flow reactor (e.g., H-Cube) or high-pressure autoclave
Procedure (Continuous Flow):
-
Prepare a solution of nitrobenzene (0.025 M) and benzaldehyde (0.0375 M) in toluene.
-
Pack a catalyst cartridge with the Au/Al₂O₃ catalyst.
-
Set the reactor parameters: temperature (e.g., 80 °C), hydrogen pressure (e.g., 50 bar), and flow rate (e.g., 0.5 mL/min).
-
Pump the substrate solution through the heated catalyst bed.
-
Collect the product mixture after the system has stabilized.
-
Analyze the product mixture by GC-MS to determine conversion and yield.
-
Purify the product by removing the solvent and subsequent column chromatography if necessary.
Quantitative Data: One-Pot Catalytic Reductive Amination
| Nitroarene | Carbonyl Compound | Catalyst | Yield (%) | Reference |
| Nitrobenzene | Benzaldehyde | Au/Al₂O₃ | 84 | [11] |
| 4-Nitrotoluene | Benzaldehyde | Au/Al₂O₃ | 91 | [11] |
| Nitrobenzene | n-Heptaldehyde | Au/Al₂O₃ | 95 | [11] |
| 4-Chloronitrobenzene | Benzaldehyde | Au/Al₂O₃ | 75 | [11] |
| Nitrobenzene | Benzaldehyde | Ir-based catalyst | 98 | [12] |
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source (in the case of ammonia).[13][14] When an aniline is used, it serves as the amine component, and formic acid acts as the reductant. The reaction typically requires high temperatures.[14]
Experimental Protocol: Leuckart-Wallach Synthesis of N-Benzylaniline
Materials:
-
Aniline (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Formic acid (excess)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, mix aniline (e.g., 10 mmol, 0.93 g) and benzaldehyde (10 mmol, 1.06 g).
-
Add a significant excess of formic acid (e.g., 5-10 equivalents).
-
Heat the mixture to reflux (around 100-160 °C) for several hours (4-24 h).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and slowly add it to a beaker of ice water.
-
Neutralize the mixture with a strong base (e.g., NaOH pellets or concentrated solution) until basic.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer, concentrate, and purify by distillation or chromatography.
Quantitative Data: Leuckart-Wallach Reaction
| Aniline Derivative | Carbonyl Compound | Product | Yield (%) | Reference |
| Aniline | Benzaldehyde | N-Benzylaniline | ~70-85 | General Literature |
| Aniline | Acetophenone | N-(1-Phenylethyl)aniline | Moderate | [14] |
Microwave-Assisted Reductive Amination
Microwave irradiation can significantly accelerate the rate of reductive amination, often reducing reaction times from hours to minutes.[3][15] This technique is particularly advantageous for high-throughput synthesis and library generation in drug discovery.
Experimental Protocol: Microwave-Assisted Synthesis of N-Cyclohexylaniline
Materials:
-
Aniline (1.0 mmol)
-
Cyclohexanone (2.0 mmol)
-
Sodium triacetoxyborohydride (2.5 mmol)
-
Acetic acid (3.0 mmol)
-
1,2-Dichloroethane (DCE, 2 mL)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine aniline (1 mmol, 93 mg), cyclohexanone (2 mmol, 196 mg), sodium triacetoxyborohydride (2.5 mmol, 530 mg), and acetic acid (3 mmol, 180 mg) in DCE (2 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 140 °C for 10 minutes.
-
After cooling, work up the reaction as described in the NaBH(OAc)₃ protocol (Section 1).
Quantitative Data: Microwave-Assisted Reductive Amination
| Aniline Derivative | Carbonyl Compound | Time (min) | Yield (%) | Reference |
| Aniline | Cyclohexanone | 10 | 95 | [3] |
| p-Methoxyaniline | Cyclohexanone | 10 | 92 | [3] |
| Aniline | Cyclopentanone | 10 | 88 | [3] |
| o-Toluidine | Hexan-2-one | 10 | 85 | [3] |
Conclusion
The choice of reductive amination method for the synthesis of secondary anilines depends on several factors, including the nature of the substrates, the desired scale of the reaction, and the available laboratory equipment. For general-purpose, high-yielding reactions with good functional group tolerance, sodium triacetoxyborohydride is often the reagent of choice. Catalytic one-pot methods from nitroarenes are highly efficient and green, making them attractive for industrial applications. Microwave-assisted synthesis offers a rapid route for library synthesis and reaction optimization. The protocols and data presented herein provide a solid foundation for researchers to select and implement the most suitable method for their specific synthetic needs in the pursuit of novel chemical entities.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 10. Reductive Amination of Nitroarenes and Alcohols: Catalyst and Catalytic Mechanism [manu56.magtech.com.cn]
- 11. One-pot reductive amination of aldehydes with nitroarenes over an Au/Al 2 O 3 catalyst in a continuous flow reactor - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY00964B [pubs.rsc.org]
- 12. Gold-catalysed amine synthesis by reductive hydroamination of alkynes with nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
Protocol for Enzyme Inhibition Studies with Aniline Derivatives
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. A key area of interest is their role as enzyme inhibitors, which is pivotal in the development of novel therapeutic agents. Aniline derivatives have been shown to inhibit various enzymes, including kinases, carbonic anhydrases, and tyrosinases, making them valuable scaffolds in drug discovery programs targeting cancer, glaucoma, and hyperpigmentation disorders, among others.[1][2][3][4]
This document provides a comprehensive protocol for conducting enzyme inhibition studies with aniline derivatives. It outlines the necessary experimental procedures, data analysis, and presentation required to characterize the inhibitory potential of these compounds. The protocols are designed to be adaptable to a range of enzymes and aniline-based inhibitors.
Data Presentation: Summarizing Inhibition Data
Clear and concise presentation of quantitative data is crucial for comparing the potency and mechanism of different aniline derivatives. A structured table is recommended for summarizing the key findings of the enzyme inhibition assays.
Table 1: Summary of Enzyme Inhibition Data for Aniline Derivatives
| Aniline Derivative ID | Target Enzyme | IC50 (µM) | Inhibition Constant (Ki) (µM) | Mode of Inhibition | Assay Conditions (Buffer, pH, Temp.) |
| Compound A1 | Carbonic Anhydrase II | 15.2 ± 1.8 | 8.5 ± 0.9 | Non-competitive | 50 mM Tris-HCl, pH 7.4, 25°C |
| Compound A2 | Tyrosinase | 5.8 ± 0.5 | 2.1 ± 0.3 | Competitive | 100 mM Phosphate, pH 6.8, 37°C |
| Compound B1 | p38 MAPK | 0.75 ± 0.09 | 0.25 ± 0.04 | ATP-competitive | 25 mM HEPES, pH 7.5, 30°C |
| Control Inhibitor | [Specific to Enzyme] | [Value] | [Value] | [Known Mode] | [Standard Conditions] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted based on the specific enzyme and aniline derivative being studied.
Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[5] This protocol describes a general method for determining the IC50 value of an aniline derivative against a target enzyme using a spectrophotometric assay.
Materials:
-
Target Enzyme
-
Substrate for the enzyme
-
Aniline derivative stock solution (in a suitable solvent, e.g., DMSO)
-
Assay Buffer (specific to the enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the aniline derivative from the stock solution in the assay buffer. The final concentrations should span a range that is expected to produce 0% to 100% inhibition. A common starting range is 0.01 µM to 100 µM.
-
Prepare a solution of the enzyme in the assay buffer at a fixed concentration.
-
Prepare a solution of the substrate in the assay buffer at a fixed concentration (typically at or near the Michaelis constant, Km, of the enzyme).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of the enzyme solution to wells containing the different concentrations of the aniline derivative. Incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Positive Control (No Inhibitor): Add the same volume of enzyme solution and assay buffer (with the same final concentration of the inhibitor solvent, e.g., DMSO) to control wells.
-
Negative Control (No Enzyme): Add assay buffer and substrate to control wells to measure any non-enzymatic reaction.
-
-
Initiate Reaction: Add a fixed volume of the substrate solution to all wells to start the enzymatic reaction.
-
Measure Activity: Immediately begin monitoring the change in absorbance over time at a wavelength specific to the product of the reaction using a microplate reader. The rate of the reaction is proportional to the slope of the absorbance versus time plot.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the aniline derivative using the following formula:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[6][7]
-
Enzyme Kinetics and Determination of Inhibition Mode
To understand how the aniline derivative inhibits the enzyme, it is essential to perform enzyme kinetic studies. This involves measuring the reaction rate at various substrate and inhibitor concentrations.[8][9] The data can be visualized using Michaelis-Menten and Lineweaver-Burk plots to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).[10]
Materials:
-
Same as for IC50 determination.
Procedure:
-
Prepare Reagents:
-
Prepare several fixed concentrations of the aniline derivative (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Prepare a series of dilutions of the substrate in the assay buffer. The concentrations should typically range from 0.1 x Km to 10 x Km.
-
-
Assay Setup:
-
For each fixed inhibitor concentration, perform a set of reactions with varying substrate concentrations.
-
Follow the same setup as the IC50 determination for adding the enzyme, inhibitor, and initiating the reaction with the substrate.
-
-
Measure Activity: Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration ([S]).
-
Lineweaver-Burk Plot: For a more precise determination of the kinetic parameters, create a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/V₀ against 1/[S] for each inhibitor concentration.[10]
-
Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.
-
Uncompetitive Inhibition: The lines will be parallel. Both the apparent Vmax and Km decrease.
-
Mixed Inhibition: The lines will intersect at a point other than the axes. Both apparent Vmax and Km are affected.
-
-
From the Lineweaver-Burk plot, determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax) in the absence and presence of the inhibitor.
-
Calculate the inhibition constant (Ki) using the appropriate equations based on the determined mode of inhibition. For competitive inhibition, Ki can be determined from the change in the apparent Km. For non-competitive inhibition, Ki can be determined from the change in Vmax.
-
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams are generated using the DOT language for Graphviz.
Signaling Pathway Example: Kinase Inhibition
Many aniline derivatives are designed to inhibit protein kinases, which are key components of cellular signaling pathways.[3][11] The following diagram illustrates a simplified generic kinase signaling pathway and the point of inhibition.
Caption: A generic kinase signaling pathway illustrating inhibition by an aniline derivative.
Experimental Workflow for Enzyme Inhibition Studies
The following diagram outlines the logical flow of the experimental protocol for characterizing an aniline derivative as an enzyme inhibitor.
Caption: Workflow for the characterization of an aniline derivative as an enzyme inhibitor.
Conclusion
This protocol provides a robust framework for the investigation of aniline derivatives as enzyme inhibitors. By following these detailed methodologies for IC50 determination and enzyme kinetic analysis, researchers can obtain reliable and comparable data on the potency and mechanism of action of their compounds. The standardized data presentation and clear visualization of the experimental workflow will aid in the efficient evaluation and progression of promising aniline derivatives in drug discovery and development pipelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Eastern Anatolian Journal of Science » Submission » Inhibitory Properties of Aniline, Aminophenol Compounds and their N-acetylated Derivatives on Carbonic Anhydrase [dergipark.org.tr]
- 3. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. courses.edx.org [courses.edx.org]
- 7. IC50 Calculator | AAT Bioquest [aatbio.com]
- 8. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Convenient method for studying enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scale-up Synthesis of 2-Benzyl N-Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyl N-substituted anilines are a class of compounds with significant interest in medicinal chemistry and materials science. Their synthesis on a laboratory scale is well-established, but scaling up these processes for industrial production presents unique challenges. This document provides detailed application notes and protocols for three key synthetic methodologies, with a focus on considerations for scale-up. The methods covered are:
-
Imine Condensation–Isoaromatization: A novel, catalyst- and additive-free approach offering operational simplicity and favorable green chemistry metrics.
-
Buchwald-Hartwig Amination: A powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
-
Reductive Amination: A classic and widely used method involving the reaction of an aniline with a carbonyl compound followed by reduction.
These notes are intended to guide researchers and process chemists in selecting and optimizing a synthetic route for the large-scale production of 2-benzyl N-substituted anilines.
Synthetic Route Selection
Choosing the optimal synthetic route for a specific 2-benzyl N-substituted aniline depends on several factors, including the nature of the starting materials, desired purity, cost of reagents and catalysts, and environmental impact. The following decision tree provides a logical framework for selecting the most appropriate method.
Application Notes and Protocols for Measuring the pKa of Substituted Anilines
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates the degree of ionization of a molecule at a given pH. For substituted anilines, a class of compounds prevalent in pharmaceuticals, agrochemicals, and dyes, the pKa of the anilinium ion (R-PhNH₃⁺) governs properties such as solubility, membrane permeability, receptor binding, and metabolic stability. An accurate determination of pKa is therefore essential for understanding structure-activity relationships (SAR), optimizing drug candidates, and controlling reaction pathways.
Electron-donating or electron-withdrawing substituents on the aromatic ring significantly alter the electron density on the amino nitrogen, thereby influencing its basicity and the pKa of its conjugate acid.[1][2] Electron-withdrawing groups decrease the electron density, making the amine less basic and lowering the pKa, while electron-donating groups have the opposite effect.[1][2]
This document provides detailed protocols for two primary experimental methods for pKa determination of substituted anilines: UV-Vis Spectrophotometry and Potentiometric Titration . Additionally, it briefly discusses computational approaches as a predictive tool.
Experimental Methodologies
Two of the most common and reliable methods for the experimental determination of pKa values are spectrophotometry and potentiometric titration.[3][4][5]
UV-Vis Spectrophotometry
This method is suitable for compounds that possess a UV-active chromophore near the ionization site, which is the case for anilines.[3][4] The principle relies on the fact that the protonated (anilinium ion) and deprotonated (aniline) forms of the molecule have different UV absorption spectra. By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation. This method is highly sensitive and requires only a small amount of sample.[4]
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
-
Reagent and Sample Preparation:
-
Prepare a stock solution of the substituted aniline in a suitable solvent (e.g., methanol or water). The concentration should be chosen to yield an absorbance in the range of 0.5 - 1.5 AU.
-
Prepare a series of buffer solutions spanning a pH range that brackets the expected pKa of the aniline (typically pH 2 to 7).
-
Prepare two additional solutions: one in a strong acid (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated species (anilinium ion), and one in a strong base (e.g., 0.1 M NaOH) for the fully deprotonated species (aniline).
-
-
Spectroscopic Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Scan the UV spectrum of the aniline in both the acidic and basic solutions to identify the analytical wavelength (λmax) where the difference in absorbance between the protonated and deprotonated forms is maximal.[3]
-
Measure the absorbance of the fully protonated form (Aa) and the fully deprotonated form (Ab) at the chosen λmax.[6]
-
Prepare a set of samples by adding a constant, small volume of the aniline stock solution to each of the buffer solutions.
-
Measure the absorbance (A) of each buffered sample at the same λmax.
-
-
Data Analysis and pKa Calculation:
-
For each sample, calculate the pKa using the Henderson-Hasselbalch equation adapted for spectrophotometry:
-
pKa = pH + log[(Ab - A) / (A - Aa)]
-
-
Where:
-
pH is the pH of the buffer solution.
-
A is the absorbance of the sample in that buffer.
-
Aa is the absorbance of the fully protonated form.
-
Ab is the absorbance of the fully deprotonated form.
-
-
Alternatively, plot absorbance (A) versus pH. The resulting sigmoidal curve will have an inflection point, and the pH at this inflection point is equal to the pKa.[3]
-
Calculate the average pKa from the values obtained across the different buffers.
-
Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[3][4] It involves the gradual addition of a titrant (a strong base for an acidic analyte like an anilinium ion) to the sample solution. The pH of the solution is monitored throughout the titration with a calibrated pH electrode. The pKa is determined from the titration curve (pH vs. volume of titrant added) as the pH at the half-equivalence point. This method is robust but typically requires a larger sample amount and concentration than spectrophotometry.[4]
Caption: Workflow for pKa determination using potentiometric titration.
-
Instrument and Reagent Setup:
-
Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[7]
-
Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.[7]
-
Prepare a solution of the substituted aniline at a concentration of approximately 1 mM.[7][8] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[7]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the aniline solution into a reaction vessel equipped with a magnetic stirrer.[7]
-
Immerse the calibrated pH electrode into the solution.
-
Acidify the solution with 0.1 M HCl to a starting pH of approximately 1.8-2.0 to ensure the aniline is fully protonated.[7]
-
Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with pH measurements, especially in basic solutions.[7][8]
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH reaches approximately 12.[7]
-
-
Data Analysis and pKa Determination:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (the point of maximum slope) by analyzing the first or second derivative of the titration curve.
-
The pKa is the pH value at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
-
Perform the titration in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.[7]
-
Computational Methods
In addition to experimental techniques, quantum chemical calculations can predict the pKa values of substituted anilines.[9][10][11] These in silico methods calculate the free energy change of the deprotonation reaction. Methods like Density Functional Theory (DFT) combined with a solvation model (e.g., IEF-PCM or SMD) can reproduce experimental pKa values with reasonable accuracy, often within 0.4-0.5 pKa units.[9][10] While not a replacement for experimental determination, computational predictions are valuable for screening large numbers of compounds and for understanding the electronic effects of substituents.
Caption: Impact of substituents on the basicity and pKa of anilines.
Data Presentation
The following table summarizes experimentally determined pKa values for a selection of substituted anilines in aqueous solution at 25°C.
| Substituent | Position | pKa Value |
| -H (Aniline) | - | 4.58[1] |
| -CH₃ | 2- (ortho) | 4.42 |
| -CH₃ | 3- (meta) | 4.69 |
| -CH₃ | 4- (para) | 5.08 |
| -NH₂ | 3- (meta) | 4.98 |
| -NH₂ | 4- (para) | 5.85 |
| -OCH₃ | 4- (para) | 5.29 |
| -Cl | 3- (meta) | 3.52 |
| -Cl | 4- (para) | 3.98 |
| -Br | 4- (para) | 3.91 |
| -CN | 4- (para) | 1.74 |
| -NO₂ | 2- (ortho) | -0.28 |
| -NO₂ | 3- (meta) | 2.45 |
| -NO₂ | 4- (para) | 1.02 |
| Note: pKa values are compiled from various sources and may show slight variations depending on experimental conditions. A comprehensive list can be found in literature reviews.[12][13] |
References
- 1. journaleras.com [journaleras.com]
- 2. journaleras.com [journaleras.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. researchgate.net [researchgate.net]
- 6. ulm.edu [ulm.edu]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. afit.edu [afit.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
Application Notes and Protocols for a Novel Research Compound: 2-Butoxy-N-(2-methoxybenzyl)aniline
Disclaimer: As of late 2025, "2-Butoxy-N-(2-methoxybenzyl)aniline" is not a commercially available research-grade chemical, nor is it described in published scientific literature. The following application notes and protocols are therefore presented as a generalized framework for the sourcing, characterization, and initial biological screening of a novel, uncharacterized compound of this nature. These protocols are intended to serve as a template for researchers who may have synthesized this molecule and wish to investigate its properties.
Sourcing and Characterization of a Novel Compound
Given that this compound is not available from standard chemical suppliers, the primary method of sourcing would be through custom synthesis. A potential synthetic route could involve the Buchwald-Hartwig amination between 2-butoxyaniline and 2-methoxybenzyl bromide, or a reductive amination reaction between 2-butoxyaniline and 2-methoxybenzaldehyde.
Quality Control and Characterization Protocol
Once synthesized, the compound's identity, purity, and stability must be rigorously confirmed.
Experimental Protocol: Compound Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration.
-
Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for unambiguous structural assignment.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL in methanol or acetonitrile).
-
Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) using electrospray ionization (ESI) to determine the accurate mass of the molecular ion ([M+H]⁺).
-
Compare the observed mass with the calculated theoretical mass to confirm the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method to assess the purity of the compound. A typical starting point would be a C18 reversed-phase column with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at various wavelengths (e.g., 214 nm, 254 nm, 280 nm) to detect potential impurities.
-
Purity is determined by the percentage of the area under the main peak relative to the total peak area. Research-grade compounds should typically exhibit >95% purity.
-
-
Solubility and Stability Assessment:
-
Determine the solubility of the compound in common laboratory solvents (e.g., DMSO, ethanol, water, PBS) at various concentrations.
-
Assess the stability of the compound in solution over time at different temperatures (e.g., room temperature, 4°C, -20°C) by re-analyzing via HPLC.
-
Summary of Physicochemical Data (Hypothetical)
The following table represents a template for summarizing the characterization data for a newly synthesized batch of this compound.
| Parameter | Method | Result (Hypothetical) |
| Molecular Formula | - | C₁₈H₂₃NO₂ |
| Molecular Weight | - | 285.38 g/mol |
| Purity | HPLC (254 nm) | >98% |
| ¹H NMR | 400 MHz, CDCl₃ | Conforms to the expected structure. |
| High-Resolution MS | ESI-Q-TOF | [M+H]⁺ calculated: 286.1807; found: 286.1805 |
| Solubility (in DMSO) | Visual | ≥ 100 mM |
| Appearance | Visual | Off-white solid |
Hypothetical Application: Investigation as a Kinase Inhibitor
The structure of this compound, featuring a substituted aniline core, is reminiscent of scaffolds found in some kinase inhibitors. The following section outlines a hypothetical workflow and protocols to screen this compound for such activity.
Initial Screening Workflow
The logical flow for an initial investigation into the potential kinase inhibitory activity of a novel compound is outlined below.
Caption: Workflow for the initial biological screening of a novel compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions (e.g., 10-point, 3-fold serial dilutions) in a 96-well or 384-well plate using an appropriate assay buffer.
-
-
Kinase Reaction:
-
In a separate plate, add the kinase, its specific substrate peptide, and ATP to a reaction buffer. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase.
-
Transfer the serially diluted compound from the compound plate to the reaction plate to initiate the reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of product formed. This is often done using a luminescence-based assay (e.g., Promega's ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Convert the raw luminescence data to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Hypothetical Signaling Pathway Inhibition
If the screening identifies a specific kinase target, for example, a receptor tyrosine kinase (RTK), the compound's effect on its downstream signaling pathway can be investigated.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
While this compound is not an established research compound, this document provides a comprehensive framework for its potential synthesis, characterization, and initial biological evaluation. The protocols and workflows described herein are standard methodologies in drug discovery and chemical biology and can be adapted for the investigation of any novel small molecule. Rigorous analytical and biological characterization is paramount to ensuring the validity of any subsequent research findings.
Handling and Storage Guidelines for 2-Butoxy-N-(2-methoxybenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butoxy-N-(2-methoxybenzyl)aniline is a substituted aniline derivative with potential applications in pharmaceutical research and drug development.[1] Its structure combines functionalities that necessitate careful handling to minimize exposure and ensure laboratory safety. This document provides detailed protocols for the safe handling, storage, and disposal of this compound, based on available data for related substances.
Hazard Identification and Precautionary Measures
Based on the toxicological data of related aniline and benzyl compounds, this compound should be treated as a potentially hazardous substance.
Potential Hazards:
-
Skin and Eye Irritation: Similar aniline compounds can cause significant skin and eye irritation.[2]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Aniline derivatives can affect the blood's oxygen-carrying capacity (methemoglobinemia).
-
Carcinogenicity: 2-Methoxyaniline, a structural component, is classified as a possible human carcinogen (IARC Group 2B).[4] Therefore, this compound should be handled as a potential carcinogen.
-
Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[4]
-
P302 + P350: IF ON SKIN: Gently wash with plenty of soap and water.[4]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P316: Get emergency medical help immediately.[4]
Quantitative Data for Structurally Related Compounds
The following table summarizes key quantitative data for compounds structurally related to this compound. This data can be used to infer potential physical and toxicological properties.
| Property | N-Ethyl-N-benzylaniline | 2-Butoxyethanol | 2-Methoxy-d3-aniline-3,4,5,6-d4 |
| Physical State | Colorless to light colored liquid[2] | Colorless liquid[6] | Liquid[4] |
| Boiling Point | 545 to 547°F (285 to 286°C) at 760 mmHg[2] | 171°C (340°F) | Not Available |
| Melting Point | 93 to 97°F (34 to 36°C)[2] | -75°C (-103°F) | Not Available |
| Flash Point | >200°F (>93°C)[2] | 67°C (153°F) | 100 °C (212 °F)[4] |
| Specific Gravity | 1.034 at 66°F (19°C)[2] | 0.90 | Not Available |
| Water Solubility | < 1 mg/mL at 72°F (22°C)[2] | Soluble | Not Available |
| Acute Toxicity (Oral) | Category 4[5] | Harmful if swallowed[3] | Harmful if swallowed[4] |
| Acute Toxicity (Dermal) | Category 4[5] | Toxic in contact with skin | Toxic in contact with skin[4] |
| Acute Toxicity (Inhalation) | Category 4[5] | Toxic if inhaled[3] | Toxic if inhaled[4] |
Experimental Protocols
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory when handling this compound.
Methodology:
-
Gloves: Wear nitrile or neoprene gloves that are appropriate for handling organic chemicals. Ensure gloves are inspected for integrity before each use.
-
Eye Protection: Chemical safety goggles or a face shield are required.[4]
-
Lab Coat: A chemically resistant lab coat must be worn at all times.
-
Respiratory Protection: All handling of the compound that may generate aerosols or vapors must be conducted in a certified chemical fume hood.[7][8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]
Weighing and Aliquoting Protocol
This protocol outlines the steps for safely weighing and preparing solutions of the compound.
Methodology:
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the vessel using a clean spatula.
-
Close the primary container immediately after dispensing.
-
-
Aliquoting:
-
Add the appropriate solvent to the weighing vessel to dissolve the compound.
-
Use a calibrated pipette to transfer the solution to labeled storage vials.
-
For long-term storage of solutions, consider the recommendations for N-Benzylaniline: -80°C for 6 months or -20°C for 1 month.[9]
-
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
Methodology:
-
Evacuation: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment:
-
For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[7]
-
Do not use combustible materials like paper towels to absorb the spill.
-
-
Cleanup:
-
Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealable waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Disposal: Dispose of the waste in accordance with institutional and local regulations for hazardous chemical waste.[7]
Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the compound and to ensure safety.
Storage:
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[5][7] The storage area should be locked or otherwise secured.[7]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, bases, and metals.[2][7]
-
Light and Air: Protect from light and air, as some related compounds can form peroxides upon exposure.[7]
Disposal:
-
Dispose of unused compound and contaminated materials as hazardous waste.
-
Follow all federal, state, and local regulations for chemical waste disposal.[7]
Visualizations
The following diagrams illustrate key workflows for handling this compound.
References
- 1. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. N-ETHYL-N-BENZYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Alkylation of Anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of anilines.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of anilines in a question-and-answer format.
Issue 1: Low to No Product Formation
Q: My N-alkylation reaction is showing low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no product formation can stem from several factors related to the catalyst, reaction conditions, and reagents.
-
Catalyst Inactivity: The chosen catalyst may be inactive or poisoned. Ensure the catalyst is handled under the appropriate atmosphere (e.g., inert gas for air-sensitive catalysts) and that all reagents and solvents are sufficiently pure.[1] Consider screening different catalysts, as their activity can be highly substrate-dependent. For instance, manganese pincer complexes and various ruthenium and iridium catalysts have shown high efficiency.[1][2][3]
-
Inappropriate Base: The choice and amount of base are critical. A base is often required to facilitate the deprotonation of the amine or the activation of the catalyst.[1] Common bases include potassium tert-butoxide (t-BuOK) and potassium carbonate (K₂CO₃).[1][4] The optimal base and its stoichiometry should be determined for your specific system.
-
Suboptimal Temperature: The reaction temperature is a crucial parameter. While some modern catalytic systems operate at milder conditions (e.g., 80-100 °C), many traditional methods require elevated temperatures to drive the reaction forward.[1][3][5] A systematic temperature screen is recommended to find the optimal point for your specific substrates and catalyst.
-
Solvent Effects: The solvent can significantly influence the reaction outcome. Aprotic solvents like toluene and xylene are commonly used.[1] However, the choice of solvent can affect catalyst solubility and reactivity. In some cases, solvent-free conditions have proven effective.[2]
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting logic for low reaction conversion.
Issue 2: Poor Selectivity (Over-alkylation or C-Alkylation)
Q: My reaction is producing significant amounts of di-alkylated aniline or C-alkylated byproducts. How can I improve the selectivity for the desired mono-N-alkylated product?
A: Achieving high selectivity is a common challenge in N-alkylation.
-
Control of Stoichiometry: To favor mono-alkylation, it is often beneficial to use a slight excess of the aniline relative to the alkylating agent (alcohol or alkyl halide).[6] Conversely, an excess of the alkylating agent will favor di-alkylation.
-
Catalyst Selection: Certain catalysts exhibit higher selectivity for mono-alkylation. For example, specific manganese pincer complexes have been reported to yield exclusively mono-alkylated products.[1] Heterogeneous catalysts, such as supported ferric perchlorate or copper-chromite, can also offer high selectivity.[7]
-
Reaction Temperature: Higher temperatures can sometimes lead to undesired side reactions, including C-alkylation.[5] Running the reaction at the lowest effective temperature can help minimize these byproducts.
Factors Influencing Selectivity
| Parameter | To Favor Mono-N-Alkylation | To Minimize C-Alkylation |
| Aniline:Alkylating Agent Ratio | Use a molar ratio with aniline in slight excess (e.g., 1.2:1) | Not a primary factor, but cleaner reactions are often observed with optimized stoichiometry |
| Catalyst | Select catalysts known for high mono-selectivity (e.g., specific Mn-pincer complexes)[1] | Use catalysts that do not possess strong Lewis acidity which can promote Friedel-Crafts type reactions. |
| Temperature | Optimize for the lowest effective temperature | Avoid excessively high temperatures[5] |
| Solvent | Solvent choice can influence selectivity; screening is recommended.[9] | Less polar solvents may disfavor C-alkylation. |
Frequently Asked Questions (FAQs)
Q1: What is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology in the context of N-alkylation?
A: The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HA) methodology is an environmentally benign approach for the N-alkylation of amines using alcohols as the alkylating agents.[1][7] The process involves the temporary "borrowing" of hydrogen from the alcohol to form a transient carbonyl intermediate. This intermediate then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated amine. The only byproduct of this process is water, making it a highly atom-economical and green synthetic route.[7]
Borrowing Hydrogen Catalytic Cycle
Caption: Simplified mechanism of the Borrowing Hydrogen methodology.
Q2: How do electron-donating and electron-withdrawing groups on the aniline affect the N-alkylation reaction?
A: The electronic nature of substituents on the aniline ring significantly impacts its nucleophilicity and, consequently, the reaction rate and yield.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic. This generally leads to higher reaction rates and yields.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halogens (-Cl, -Br) decrease the electron density on the nitrogen, reducing its nucleophilicity. This can result in slower reactions and lower yields. Higher temperatures or more active catalysts may be required for anilines bearing strong EWGs.[2]
Effect of Substituents on Aniline Reactivity
| Substituent Type | Effect on Nucleophilicity | Expected Reaction Rate | Example |
| Electron-Donating | Increases | Faster | p-Anisidine |
| Electron-Withdrawing | Decreases | Slower | p-Nitroaniline |
Q3: Can I use secondary alcohols for the N-alkylation of anilines?
A: While primary alcohols are more commonly used and generally more reactive, the N-alkylation of anilines with secondary alcohols is also possible. However, this transformation is often more challenging and may require more specialized catalytic systems and harsher reaction conditions.[7] The steric hindrance of secondary alcohols can slow down the reaction rate.
Q4: What are some common purification methods for N-alkylanilines?
A: After the reaction is complete, the typical workup involves quenching the reaction (e.g., with water), followed by extraction of the product into an organic solvent like ethyl acetate.[1] The organic layer is then dried and concentrated. The crude product is most commonly purified by flash column chromatography on silica gel using a suitable eluent system, such as a mixture of n-pentane and diethyl ether or ethyl acetate and hexane.[1][9]
General Purification Workflow
Caption: A typical purification sequence for N-alkylanilines.
Experimental Protocols
General Procedure for Manganese-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol[1]
-
Preparation: An oven-dried 25-mL Schlenk tube equipped with a stirring bar is charged with the manganese catalyst (e.g., 3 mol%), potassium tert-butoxide (t-BuOK, 0.75 equivalents), and dry toluene (2 mL).
-
Reagent Addition: The aniline derivative (1 mmol) and the alcohol (1.2 mmol) are added to the suspension under an argon atmosphere.
-
Reaction: The Schlenk tube is sealed and heated in an aluminum block to the desired temperature (e.g., 80-100 °C) with stirring for the specified time (e.g., 24 hours).
-
Workup: The reaction mixture is cooled to room temperature, quenched with water, and extracted with ethyl acetate.
-
Purification: The combined organic phases are dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography on silica gel.
General Procedure for Copper-Chromite Catalyzed N-Alkylation of Aniline with Benzyl Alcohol
-
Mixing: In a 50 mL volumetric flask, mix ortho-xylene (30 mL) as the solvent, benzyl alcohol (15 mmol), aniline (20 mmol), copper-chromite nanocatalyst (5 mol%), and potassium carbonate (35 mmol).
-
Reaction: Heat the mixture at 110 °C for 8 hours.
-
Separation: After the reaction time, filter the solution and wash it with ethyl acetate. The product will be in the organic phase.
-
Purification: The organic phase containing the synthesized compound is separated and purified, for example, by extraction and drying with anhydrous sodium sulfate.
References
- 1. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 5. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 6. EP0327875A1 - Process for the preparation of N-alkyl aniline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Butoxy-N-(2-methoxybenzyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 2-Butoxy-N-(2-methoxybenzyl)aniline. The primary methods covered are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Catalyst: The Palladium precatalyst was not properly activated to Pd(0).[1] | - Ensure anhydrous and anaerobic conditions to prevent catalyst deactivation. - Use a pre-catalyst that readily forms the active LPd(0) species upon exposure to a base.[1] - For Pd(II) sources like Pd(OAc)₂, ensure the presence of a reducing agent, such as the amine or phosphine ligand. |
| 2. Poor Ligand Choice: The phosphine ligand is not suitable for the sterically hindered substrates. | - For sterically demanding substrates, use bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or BrettPhos.[2] - Consider using N-heterocyclic carbene (NHC) ligands for particularly challenging couplings. | |
| 3. Inappropriate Base: The base may be too weak to deprotonate the amine or too strong, leading to side reactions. | - For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[1] - If substrates are base-sensitive, consider milder bases like K₃PO₄ or Cs₂CO₃.[3] - In Ullmann reactions, bases like K₂CO₃ or Cs₂CO₃ are commonly used. | |
| 4. Unsuitable Solvent: Poor solubility of reactants or intermediates can hinder the reaction.[1] | - Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[1][3] - For Ullmann condensations, high-boiling polar solvents like DMF, NMP, or DMSO are often required.[4] | |
| 5. Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. | - Buchwald-Hartwig reactions are typically run between 80-100 °C.[1] - Ullmann condensations often require higher temperatures, sometimes exceeding 210 °C, although modern ligand systems can lower this.[4] | |
| Formation of Side Products | 1. Hydrodehalogenation: The aryl halide is reduced, replacing the halide with a hydrogen atom. | - This can be caused by β-hydride elimination from the amine. - Use bulky ligands to sterically disfavor this pathway. - Optimize the base and temperature; sometimes a lower temperature can reduce this side reaction. |
| 2. Homocoupling of Aryl Halide: Formation of a biaryl byproduct. | - This can be more prevalent in Ullmann reactions. - Ensure the amine is present in a slight excess. - Optimize the catalyst and ligand concentration. | |
| 3. O-Arylation: If a protecting group on a phenol is cleaved, the resulting phenol can compete with the amine in the coupling reaction. | - Ensure the stability of all protecting groups under the reaction conditions. - Choose a base that is not strong enough to deprotect sensitive groups. | |
| Inconsistent Yields | 1. Variable Quality of Reagents: Impurities in solvents, starting materials, or degradation of the catalyst or ligand. | - Use freshly distilled, anhydrous solvents. - Use high-purity starting materials. - Store catalysts and ligands under an inert atmosphere. |
| 2. Inefficient Stirring: In heterogeneous mixtures, poor agitation can lead to localized concentration gradients.[1] | - Ensure vigorous stirring, especially when using dense inorganic bases that can settle at the bottom of the reaction vessel.[1] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this compound, Buchwald-Hartwig or Ullmann?
A1: The Buchwald-Hartwig amination is often the preferred method for laboratory-scale synthesis due to its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the traditional Ullmann condensation.[4][5] However, recent advancements in Ullmann couplings using specialized ligands have made them more competitive, particularly for large-scale industrial processes where the lower cost of a copper catalyst is advantageous.[5][6]
Q2: How do I choose the right starting materials for the Buchwald-Hartwig synthesis?
A2: You will need 2-butoxyaniline and 1-(chloromethyl)-2-methoxybenzene (or the corresponding bromide or iodide). For the aryl halide partner in a Buchwald-Hartwig reaction, the general order of reactivity is Ar-I > Ar-Br > Ar-Cl.[1] However, with modern catalyst systems, aryl chlorides can be effective coupling partners.
Q3: What is the optimal catalyst loading for a Buchwald-Hartwig reaction?
A3: Typically, palladium catalyst loading is in the range of 1-2 mol%. It is crucial to optimize the metal and ligand loadings to maximize yield and minimize cost and residual metal in the product.
Q4: Can water affect my reaction?
A4: While Buchwald-Hartwig reactions are generally run under anhydrous conditions, small amounts of water can sometimes be tolerated and may even be beneficial for the reduction of Pd(II) to Pd(0). However, excess water can lead to side reactions such as the formation of aryl alcohols.
Q5: My reaction is sluggish. How can I increase the reaction rate?
A5: Increasing the temperature is a common first step, typically to around 80-100 °C for Buchwald-Hartwig reactions.[1] You can also screen different ligands, as bulkier, more electron-rich ligands can accelerate the catalytic cycle.[2] For Ullmann reactions, increasing the temperature is also effective, though be mindful of potential substrate decomposition at very high temperatures.
Experimental Protocols
Generalized Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for the specific substrates.
Reactants:
-
Aryl halide (e.g., 1-bromo-2-butoxybenzene or 2-chloro-1-butoxybenzene) (1.0 eq)
-
Amine (e.g., (2-methoxyphenyl)methanamine) (1.1 - 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (1.1 - 1.2 eq relative to Pd)
-
Base (e.g., NaOtBu, K₃PO₄) (1.4 - 2.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, ligand, and base.
-
Add the aryl halide and the amine to the flask.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Generalized Protocol for Ullmann Condensation
Reactants:
-
Aryl halide (e.g., 1-iodo-2-butoxybenzene) (1.0 eq)
-
Amine (e.g., (2-methoxyphenyl)methanamine) (1.5 - 2.0 eq)
-
Copper catalyst (e.g., CuI, Cu₂O) (5-10 mol%)
-
Ligand (e.g., L-proline, phenanthroline) (10-20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
High-boiling polar solvent (e.g., DMF, NMP)
Procedure:
-
To a reaction vessel, add the copper catalyst, ligand, and base.
-
Add the aryl halide and the amine.
-
Add the solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 110-150 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes the effect of various parameters on the yield of N-arylation reactions, based on literature for similar substrates.
| Parameter | Variation | Effect on Yield | Reference |
| Catalyst | Pd(OAc)₂ vs. Pd₂(dba)₃ | Pd₂(dba)₃ often gives higher yields as a Pd(0) source. | General Knowledge |
| Buchwald G3 Precatalyst | Often provides higher activity and reproducibility. | [1] | |
| Ligand | P(tBu)₃ vs. XPhos | Bulky biarylphosphine ligands like XPhos generally give higher yields for hindered substrates. | [3] |
| Base | K₂CO₃ vs. NaOtBu | Stronger bases like NaOtBu often lead to higher yields in Buchwald-Hartwig aminations. | [1] |
| Solvent | Toluene vs. Dioxane | The optimal solvent is substrate-dependent; screening is recommended. | [1] |
| Temperature | 80 °C vs. 110 °C | Higher temperatures generally increase reaction rates and yields, up to a point where decomposition may occur. | [1] |
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Simplified mechanism of the Ullmann condensation.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. youtube.com [youtube.com]
- 3. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
Technical Support Center: Troubleshooting Side Reactions in Aniline N-Alkylation
Welcome to the technical support center for aniline N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions encountered during the synthesis of N-alkylated anilines. The following information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Poor Selectivity & Over-Alkylation
Question 1: I am observing a significant amount of the N,N-dialkylated side product. How can I improve selectivity for mono-alkylation?
Answer: Over-alkylation is a common challenge because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, leading to a second alkylation event. To enhance selectivity for the desired mono-alkylated product, consider the following strategies:
-
Stoichiometry Control: Use a slight excess of the aniline relative to the alkylating agent. This ensures the alkylating agent is consumed before it can react significantly with the more reactive mono-alkylated product.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant starting aniline over the newly formed product.
-
Choice of Base and Solvent: The selection of base and solvent is critical. Bulky, non-nucleophilic bases are often preferred. The solvent can also influence selectivity; for instance, aprotic solvents may be more effective than protic ones in certain systems as they do not engage in dehydrogenation.
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity. For instance, some manganese-catalyzed reactions show high selectivity at temperatures as low as 80 °C.[1]
-
Catalyst Selection: In catalytic systems, such as borrowing hydrogen reactions, the catalyst choice is paramount. Certain catalysts, like specific manganese pincer complexes, have been shown to yield exclusively mono-alkylated products with no observed N,N-dialkylation.[1]
Question 2: Does the choice of alkylating agent affect the degree of polysubstitution?
Answer: Yes, the nature of the alkylating agent plays a crucial role.
-
Steric Hindrance: Using a bulkier alkylating agent can sterically hinder the second alkylation step on the already substituted nitrogen atom, thus favoring mono-alkylation.
-
Reactivity: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing over-alkylation. Less reactive agents may offer better control. For reactions involving alcohols as alkylating agents (via borrowing hydrogen), primary alcohols are typically used.[2]
Section 2: C-Alkylation vs. N-Alkylation
Question 3: My reaction is yielding a significant amount of a C-alkylated (ring-alkylated) product instead of the desired N-alkylated aniline. What causes this and how can I prevent it?
Answer: C-alkylation is a competing Friedel-Crafts type reaction where the alkyl group attaches to the aromatic ring instead of the nitrogen atom. This is particularly common under acidic conditions.[3]
-
Control of pH/Acidity: The key to preventing C-alkylation is to avoid strongly acidic conditions which favor the Friedel-Crafts reaction. Aniline can form a complex with Lewis acid catalysts (like AlCl₃), deactivating the amine group and promoting ring substitution.[4]
-
Solvent Choice: The solvent can dramatically influence the reaction's chemoselectivity. Studies have shown that for certain reactions, nonpolar solvents like toluene favor N-alkylation, while polar protic solvents like hexafluoroisopropanol (HFIP) can switch the selectivity to favor para-C-alkylation.[5]
-
Protecting the Amino Group: A classic strategy to prevent C-alkylation is to protect the amino group, for example, through acetylation. This makes the nitrogen less basic and less prone to complexation with Lewis acids, while also reducing its nucleophilicity. The protected group can be removed after the desired ring functionalization.[6]
Section 3: Low Conversion & Reaction Failure
Question 4: My reaction shows low conversion, with a large amount of unreacted aniline remaining. What are the common causes?
Answer: Low conversion can stem from several factors:
-
Insufficiently Strong Base: In reactions requiring a base, its strength is critical. For example, in many Buchwald-Hartwig aminations or borrowing hydrogen reactions, a strong base like NaOt-Bu or KOt-Bu is necessary to deprotonate the amine or alcohol.[1][2] Weaker bases like K₂CO₃ may result in very low or no conversion.[7]
-
Catalyst Inactivity: If using a palladium or other transition-metal catalyst, ensure it is active. Catalyst poisoning can occur from impurities in the starting materials or solvent. In some cases, an unproductive side reaction can compete with the desired catalytic cycle.[8]
-
Poor Solubility: The starting materials, particularly the base, must have some solubility in the reaction solvent. If key reagents are completely insoluble, the reaction may not proceed.[7] Consider switching to a solvent like DMF or ACN where salts are more soluble.
-
Low Reaction Temperature: Many N-alkylation reactions require elevated temperatures (e.g., 80-140 °C) to proceed at a reasonable rate.[1][2] If the temperature is too low, the reaction may be impractically slow.
-
Electron-Deficient Anilines: Anilines with strong electron-withdrawing groups are less nucleophilic and react more slowly. These substrates often require more forcing conditions, such as higher temperatures or more active catalyst systems, to achieve good conversion.[9][10]
Quantitative Data Summary
The choice of reaction parameters significantly impacts selectivity. The tables below summarize the influence of solvents and bases on the outcome of aniline N-alkylation from representative studies.
Table 1: Effect of Solvent on N- vs. C-Alkylation Selectivity Reaction of an ortho-quinone methide precursor with aniline catalyzed by pentafluorophenol.[5]
| Solvent | Temperature (°C) | Product Ratio (N-alkylation : C-alkylation) | Predominant Product |
| Toluene | 80 | High : Low | N-Alkylation |
| HFIP | 100 | Low : High | C-Alkylation |
Table 2: Influence of Base and Solvent on Reaction Success General observations compiled from various N-alkylation methodologies.[1][2][11]
| Base | Solvent | Temperature (°C) | Typical Outcome |
| KOtBu | Toluene | 80 - 140 | Often high yield and selectivity for N-alkylation.[1][2] |
| K₂CO₃ | Acetonitrile | Reflux | May result in low conversion, especially with less reactive substrates.[7] |
| NaHCO₃ | Acetonitrile | 48 hours | Can be effective for specific substrates, leading to high yields.[11] |
| 2,6-Lutidine | DMSO | - | Identified as an optimal combination for specific SNAr reactions, providing short reaction times.[11] |
Detailed Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation via Borrowing Hydrogen
This protocol is a general method for the selective N-alkylation of anilines with primary alcohols, adapted from procedures using manganese pincer complexes.[1]
-
Preparation: To an oven-dried Schlenk tube, add the manganese catalyst (e.g., 1-3 mol%), the aniline derivative (1.0 mmol), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add the base (e.g., t-BuOK, 0.75-1.0 equiv) followed by the solvent (e.g., anhydrous toluene, 2 mL).
-
Alcohol Addition: Add the benzyl alcohol derivative (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir for the required time (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite or silica gel to remove the catalyst and base residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the pure mono-N-alkylated aniline.
Protocol 2: Troubleshooting Low Conversion by Modifying Reductive Amination Conditions
This protocol is for reductive amination, particularly for challenging electron-deficient anilines, using a borane-based reducing agent.[9]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve the electron-deficient aniline (1.0 equiv) and the ketone (1.2 equiv) in anhydrous DMF (to a concentration of ~1.5 M).
-
Activating Agent: Add trimethylsilyl chloride (TMSCl, 2.0 equiv) to the solution and stir for 10 minutes at room temperature. This helps to activate the ketone and form the iminium intermediate.
-
Reduction: Add the reducing agent (e.g., NaBH₄ or BH₃·THF, 1.0-1.5 equiv) portion-wise while monitoring the internal temperature.
-
Reaction & Quenching: Stir the reaction for 15-30 minutes after the addition is complete. Once the reaction is finished (monitor by TLC or LC-MS), carefully quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate key troubleshooting logic and reaction pathways.
Caption: Troubleshooting workflow for low mono-alkylation yield.
Caption: Competing pathways in aniline N-alkylation reactions.
References
- 1. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Efficient, Base-Catalyzed Alkylation Reactions - ChemistryViews [chemistryviews.org]
- 3. EP0079093A1 - Process for the selective alkylation of an aniline - Google Patents [patents.google.com]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Preventing N,N-dialkylation in aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing N,N-dialkylation during aniline synthesis.
Troubleshooting Guide
Problem: Significant formation of N,N-dialkylated aniline in my reaction.
This is a common issue arising from the higher nucleophilicity of the mono-alkylated product compared to the starting aniline. Here are several potential solutions to favor the formation of the desired mono-N-alkylated product.
Initial Troubleshooting Steps:
-
Stoichiometry Control:
-
Question: Have you tried adjusting the molar ratio of your reactants?
-
Answer: Using an excess of aniline relative to the alkylating agent can statistically favor mono-alkylation by increasing the probability of the alkylating agent reacting with the more abundant primary amine. Conversely, a low ratio of aniline to the alkylating agent can lead to a higher yield of the N,N-dialkylated product.[1] It is recommended to start with an aniline to alkylating agent ratio of at least 3:1 and optimize from there.
-
-
Reaction Temperature:
-
Question: Is your reaction temperature optimized for selectivity?
-
Answer: Higher temperatures can sometimes lead to decreased selectivity and increased formation of byproducts. For instance, in zeolite-catalyzed N-alkylation, temperatures in the range of 250°C to 350°C are often employed to achieve high selectivity for N-alkylanilines.[1] It is advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate and then gradually increase it if necessary.
-
-
Slow Addition of Alkylating Agent:
-
Question: Are you adding the alkylating agent all at once?
-
Answer: A slow, dropwise addition of the alkylating agent to the reaction mixture containing aniline can help maintain a low concentration of the alkylating agent throughout the reaction. This minimizes the chance of the mono-alkylated product reacting further to form the dialkylated species.
-
Advanced Troubleshooting: Methodological Adjustments
If the initial troubleshooting steps do not sufficiently suppress N,N-dialkylation, consider employing alternative synthetic strategies known for high mono-alkylation selectivity.
-
Reductive Amination:
-
Question: Have you considered using reductive amination instead of direct alkylation with alkyl halides?
-
Answer: Reductive amination is a powerful method for the selective mono-N-alkylation of anilines.[2][3][4] This one-pot reaction involves the formation of an imine from aniline and an aldehyde or ketone, followed by in-situ reduction to the secondary amine. This method often provides excellent yields and selectivity, avoiding the overalkylation issues common with alkyl halides.[5]
-
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis:
-
Question: Could a "borrowing hydrogen" strategy be suitable for your synthesis?
-
Answer: This atom-economical method utilizes alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., manganese, iridium, ruthenium, or cobalt).[6][7][8][9][10][11][12] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with the aniline to form an imine. The "borrowed" hydrogen is then used to reduce the imine to the desired mono-alkylated aniline. This method is known for its high selectivity towards mono-alkylation.[6][13][14]
-
-
Catalyst Selection:
-
Question: Are you using a catalyst that promotes mono-alkylation?
-
Answer: The choice of catalyst can significantly influence the selectivity of the reaction.
-
Zeolites: Acidic zeolites with specific pore sizes (6 to 8 angstroms) have been shown to be highly selective for the formation of N-alkylanilines, with minimal C-alkylation.[1]
-
Copper Chromite: This catalyst has demonstrated high efficacy in the reductive alkylation of aniline, leading to excellent yields and selectivity for the mono-alkylated product.[2]
-
Palladium on Carbon (Pd/C): In reductive amination protocols, Pd/C is a commonly used catalyst that can provide high yields of mono-N-alkylated anilines.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for N,N-dialkylation in aniline synthesis?
A1: The primary reason is that the product of mono-alkylation, a secondary amine (N-alkylaniline), is generally more nucleophilic than the starting primary amine (aniline). This increased nucleophilicity makes it more reactive towards the alkylating agent, leading to a second alkylation and the formation of a tertiary amine (N,N-dialkylaniline).
Q2: Can the choice of solvent affect the selectivity of mono-N-alkylation?
A2: Yes, the solvent can play a role in reaction selectivity. For instance, in some palladium-catalyzed N-alkylation reactions, low-polarity solvents like THF have been shown to yield better results compared to others.[15] The choice of solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states, thereby affecting the relative rates of mono- and di-alkylation.
Q3: Are there any "self-limiting" alkylation methods available?
A3: Yes, novel methods are being developed that can be described as "self-limiting." One such approach involves the use of N-aminopyridinium salts. In this method, the alkylation occurs on a transient, highly nucleophilic pyridinium ylide intermediate. After alkylation, the resulting N-alkyl-N-pyridinium amine is a less reactive nucleophile, thus preventing overalkylation.[16]
Q4: How does the "borrowing hydrogen" mechanism prevent dialkylation?
A4: The "borrowing hydrogen" or "hydrogen autotransfer" mechanism relies on the in-situ generation of an aldehyde from an alcohol. The aldehyde then reacts with the aniline to form an imine, which is subsequently reduced. The concentration of the reactive alkylating species (the aldehyde) is kept low throughout the reaction, which minimizes the opportunity for the mono-alkylated product to react further. The reaction is highly selective for the formation of the secondary amine.
Quantitative Data Summary
The following table summarizes the yield and selectivity of mono-N-alkylaniline synthesis under various reported conditions.
| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Aniline:Alkylating Agent Ratio | Yield of Mono-N-alkylaniline (%) | Selectivity for Mono-N-alkylaniline (%) | Reference |
| Acetone | Copper Chromite (prereduced) | - | 140 | 1:3 | 93 | ~100 | [2] |
| Benzyl Alcohol | Manganese Pincer Complex | Toluene | 80 | 1:1.2 | 80-90 (typical) | High (no dialkylation observed) | [6] |
| Benzyl Alcohol | Au/TiO₂-VS | Toluene | 120 | 1:1 | High | High | [13] |
| Benzyl Alcohol | CoNx@NC | Toluene | 140 | 2:1 | High | High | [8] |
| Methanol | S-115 Zeolite | - | 300-350 | Varied | High (dependent on ratio) | High (favors N-methylation) | [1] |
| Butyraldehyde | Pd/C with Ammonium Formate | 2-Propanol/Water | Room Temp. | N/A | Excellent | High (no dialkylation reported) | [5] |
| Benzyl Alcohol | Ir-NHC Complex | - | 120 | 1:1.5 | High | High | [17] |
Experimental Protocols
1. Selective Mono-N-Alkylation via Reductive Amination using a Copper Chromite Catalyst
This protocol is adapted from a study on the reductive alkylation of aniline with acetone.[2]
-
Materials:
-
Aniline
-
Acetone
-
Copper Chromite catalyst (pre-reduced)
-
Hydrogen gas
-
Teflon-lined autoclave (500 ml capacity)
-
-
Catalyst Pre-reduction:
-
Heat the copper chromite catalyst in a current of air at 300°C for 4 hours.
-
Follow by passing hydrogen gas over the catalyst at the same temperature for 4 hours.
-
-
Reaction Procedure:
-
Charge the Teflon-lined autoclave with aniline and acetone in a 1:3 molar ratio.
-
Add the pre-reduced copper chromite catalyst (4% w/w of the reactants).
-
Flush the autoclave first with nitrogen and then with hydrogen.
-
Pressurize the autoclave to 50 bar with hydrogen.
-
Heat the reaction mixture to 140°C and maintain for 1 hour with stirring.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The reaction mixture can then be worked up to isolate the N-isopropylaniline product.
-
2. Selective Mono-N-Alkylation via "Borrowing Hydrogen" using a Manganese Pincer Complex
This protocol is based on the N-alkylation of anilines with alcohols catalyzed by a manganese pincer complex.[6]
-
Materials:
-
Aniline derivative
-
Benzyl alcohol
-
Manganese pincer complex (catalyst)
-
Potassium tert-butoxide (t-BuOK)
-
Dry toluene
-
Oven-dried 25-mL Schlenk tube with a stirring bar
-
-
Reaction Procedure:
-
To the Schlenk tube, add the manganese pincer complex (3 mol%), t-BuOK (0.75 equivalents), and dry toluene (2 ml).
-
Add the aniline derivative (1 mmol) and benzyl alcohol (1.2 mmol) to the suspension.
-
If any reactants are solid, weigh them into the Schlenk tube under air, then connect to a Schlenk line and perform three vacuum-argon exchange cycles.
-
Charge liquid compounds and the solvent under an argon flow after the vacuum-argon cycles.
-
Place the Schlenk tube in a preheated aluminum block at 80°C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic phase over MgSO₄, concentrate under reduced pressure, and purify the residue by flash chromatography.
-
Visualizations
Reaction Pathway: Mono- vs. Di-alkylation
Caption: Competing pathways in aniline alkylation.
Troubleshooting Workflow for N,N-Dialkylation
Caption: Troubleshooting workflow for minimizing N,N-dialkylation.
References
- 1. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. gctlc.org [gctlc.org]
- 4. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 14. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 16. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Selective Monoalkylation of Aromatic Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective monoalkylation of aromatic amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving selective monoalkylation of aromatic amines?
A1: The primary challenge is preventing overalkylation, which leads to the formation of undesired dialkylated and trialkylated products.[1][2] This occurs because the monoalkylated product is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.[2] Other common issues include low reaction yields, catalyst deactivation, and difficulties in purifying the desired monoalkylated product from the reaction mixture.[3]
Q2: Which catalytic systems are recommended for selective monoalkylation?
A2: Several catalytic systems are effective. Noble metal catalysts, particularly those based on Ruthenium (Ru) and Iridium (Ir), are widely used due to their high activity and selectivity.[4][5][6] Non-noble metal catalysts, such as those based on Manganese (Mn), Cobalt (Co), and Zinc (Zn), offer a more sustainable and cost-effective alternative.[7][8][9] The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a prominent and environmentally friendly method that utilizes alcohols as alkylating agents, producing water as the only byproduct.[4][7]
Q3: What is the "borrowing hydrogen" mechanism?
A3: The borrowing hydrogen (BH) or hydrogen autotransfer (HT) mechanism involves a metal catalyst temporarily "borrowing" hydrogen from an alcohol to form a metal-hydride species and an aldehyde or ketone in situ.[4] The aromatic amine then reacts with the carbonyl compound to form an imine, which is subsequently reduced by the metal-hydride to yield the monoalkylated amine and regenerate the catalyst. This process is highly atom-economical.
Q4: How can I minimize the formation of dialkylated byproducts?
A4: To minimize dialkylation, you can:
-
Optimize the stoichiometry: Using an excess of the aromatic amine relative to the alkylating agent can favor monoalkylation.
-
Control reaction temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation step.
-
Choose the right catalyst and ligands: Some catalyst systems are inherently more selective for monoalkylation. For instance, bulky ligands on the metal center can sterically hinder the approach of the larger monoalkylated amine for a second alkylation.
-
Use a flow microreactor: The high mixing efficiency and short residence times in a microreactor can allow for precise control over the reaction, favoring monoalkylation.[10]
-
Employ protecting groups: While less atom-economical, protecting the amine with a group that can be later removed is a classic strategy to prevent overalkylation.[1]
Q5: My reaction is sluggish or gives a low yield. What are the possible causes and solutions?
A5: Low yields can stem from several factors:
-
Catalyst deactivation: The catalyst may be poisoned by impurities in the reactants or solvent, or it may degrade under the reaction conditions.[3] Ensure all reagents and solvents are pure and dry, and consider performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Sub-optimal reaction conditions: The temperature, pressure, solvent, or base may not be ideal for the specific substrates and catalyst. A systematic optimization of these parameters is often necessary.
-
Poor substrate reactivity: Aromatic amines with strong electron-withdrawing groups can be less nucleophilic and thus less reactive. In such cases, a more active catalyst or harsher reaction conditions may be required.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of dialkylation product | - Monoalkylated amine is more nucleophilic than the starting amine.[2]- Reaction time is too long.- Temperature is too high.- Inappropriate stoichiometry. | - Use a larger excess of the aromatic amine.- Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.- Lower the reaction temperature.- Screen different catalysts and ligands for higher selectivity. |
| Low or no conversion | - Inactive or deactivated catalyst.- Impurities in reactants or solvent.- Incorrect reaction conditions (temperature, base, solvent).- Sterically hindered or electronically deactivated substrate. | - Use a fresh batch of catalyst.- Purify all reagents and ensure the solvent is anhydrous.- Perform the reaction under an inert atmosphere.- Optimize reaction parameters through a design of experiments (DoE) approach.- For challenging substrates, consider a more reactive catalyst system or alternative synthetic route. |
| Formation of side products other than dialkylated amine | - Catalyst-induced side reactions (e.g., C-H activation at other positions).[11]- Decomposition of starting materials or products at high temperatures.- Reaction with solvent. | - Screen different catalysts to find one with higher chemoselectivity.- Lower the reaction temperature.- Choose a more inert solvent. |
| Difficulty in purifying the monoalkylated product | - Similar polarities of the starting amine, mono-, and dialkylated products.- Amine streaking on silica gel chromatography. | - Use an acidic wash to extract the amines into an aqueous layer, followed by basification and re-extraction.[12]- For column chromatography, add a small amount of a volatile base (e.g., triethylamine or ammonia) to the eluent to reduce streaking.[13]- Consider crystallization or distillation for purification if the product is suitable. |
Data Presentation: Catalyst Performance in Selective Monoalkylation
Table 1: Comparison of Catalytic Systems for the N-alkylation of Aniline with Benzyl Alcohol
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [Ru]-3 | 2 | t-BuOK | Toluene | 70 | 24 | 91 | [4] |
| PNP Manganese Complex | 3 | t-BuOK | Toluene | 80 | 24 | 90 | [7] |
| NHC-Ir(III) Complex | 1 | KOtBu | - | 120 | 24 | 95 | [5] |
| Zn(II)-Azo-Aromatic Complex | 3 | t-BuOK | Toluene | 120 | 16 | 79 | [9] |
| Pd/C | 10 | - | THF | 170 (MW) | 1.5 | 99 | [14] |
Experimental Protocols
General Procedure for Ru-Catalyzed N-Alkylation of Aromatic Amines with Alcohols[4]
-
To an oven-dried Schlenk tube, add the aromatic amine (1 mmol), the alcohol (1 mmol), potassium tert-butoxide (t-BuOK, 1 mmol), and the Ru-catalyst ([Ru]-3, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene (1 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 70 °C) for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Mn-Catalyzed N-Alkylation of Aromatic Amines with Alcohols[7]
-
In a glovebox, charge an oven-dried Schlenk tube with the PNP manganese pincer complex (3 mol%) and potassium tert-butoxide (0.75 equiv.).
-
Add toluene (2 mL) to the tube.
-
Add the aromatic amine (1 mmol) and the alcohol (1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, analyze the conversion and yield by GC using an internal standard (e.g., hexadecane).
-
For product isolation, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for catalytic monoalkylation of aromatic amines.
Caption: Simplified diagram of the "Borrowing Hydrogen" catalytic cycle.
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective monoalkylation of amines with light electrophiles using a flow microreactor system - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Mn-catalyzed aromatic C-H alkenylation with terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Workup [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
Managing steric hindrance effects in substituted aniline synthesis
This guide provides troubleshooting advice and detailed protocols for managing steric hindrance effects in the synthesis of substituted anilines, a common challenge for researchers in synthetic and medicinal chemistry.
Section 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of sterically hindered anilines through a question-and-answer format.
FAQ 1: C–N Cross-Coupling Reactions (Buchwald-Hartwig Amination)
Question: My Buchwald-Hartwig amination of a di-ortho-substituted aniline with an aryl chloride is giving low to no yield. What are the most common causes and how can I troubleshoot it?
Answer: Low yields in the Buchwald-Hartwig amination of sterically hindered substrates, especially with less reactive electrophiles like aryl chlorides, are a frequent problem. The primary challenges are slow oxidative addition and difficult reductive elimination. Here is a systematic approach to troubleshooting:
-
Assess Your Ligand Choice: This is the most critical parameter. Standard ligands like dppf may be ineffective. For coupling hindered anilines and/or hindered aryl halides, bulky and electron-rich biaryl monophosphine ligands are required.[1][2]
-
Recommended Ligands: Consider switching to ligands specifically designed for challenging couplings, such as RuPhos, BrettPhos, or XPhos.[3][4] Proazaphosphatrane ligands have also shown high efficiency for coupling hindered substrates with aryl chlorides.[5]
-
Ligand-to-Metal Ratio: For phosphine ligands, using a slightly higher ligand-to-palladium ratio (e.g., 2:1) can help prevent catalyst deactivation, as amines themselves can act as ligands.[6]
-
-
Evaluate the Palladium Precatalyst: The method of generating the active Pd(0) species is crucial.
-
Check Your Base and Solvent System: The choice of base is highly dependent on the solvent and substrate functional groups.[8][9]
-
Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[10] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option that can be effective and may offer better functional group tolerance in some cases.[1]
-
Solvent Choice: Toluene and 1,4-dioxane are the most commonly used solvents.[10][11] Ensure they are anhydrous and rigorously degassed to prevent catalyst poisoning. For substrates with poor solubility, other solvents like CPME or t-BuOH can be considered.[11]
-
-
Reaction Temperature and Concentration:
-
Temperature: While some modern catalysts work at lower temperatures, hindered couplings often require elevated temperatures (typically 80–110 °C) to overcome activation barriers.[11][12]
-
Concentration: Amination reactions can often be run at higher concentrations (up to 30% w/w), which can be limited by the solubility of the base and reagents.[10]
-
Below is a logical workflow for troubleshooting these issues.
Question: I am attempting a C–N coupling on a substrate with base-sensitive functional groups. Strong bases like NaOtBu are causing decomposition. What are my options?
Answer: This is a common issue where substrate stability conflicts with the need for a strong base.
-
Weaker Inorganic Bases: You can screen weaker bases like K₃PO₄ or Cs₂CO₃. These are often effective, particularly when paired with modern, highly active catalyst systems.
-
Homogeneous Organic Bases: The use of soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be an effective strategy, as it often allows for milder reaction conditions that tolerate sensitive functional groups.[5]
-
Alternative Catalysis (Copper): Modern Ullmann-type C–N couplings often proceed under milder conditions than palladium-catalyzed reactions and can be more tolerant of certain functional groups. Recent developments have identified highly active copper/ligand systems that work at lower temperatures.[13][14]
FAQ 2: Copper-Catalyzed C–N Coupling (Ullmann Condensation)
Question: My Ullmann reaction is sluggish and requires very high temperatures (>150 °C). How can I achieve milder reaction conditions?
Answer: Traditional Ullmann couplings are notorious for requiring harsh conditions. Modern advancements have focused on the use of specific ligands to accelerate the catalysis, allowing for significantly lower reaction temperatures.
-
Ligand Addition: The single most important modification is the addition of a chelating ligand. Classic choices include 1,10-phenanthroline and ethylene glycol. More recently, highly effective and specialized ligands have been developed.
-
Modern Ligand Systems: For coupling with hindered partners, consider using newly developed ligand systems such as pyrrole-ol ligands or highly sterically encumbered N¹,N²-diaryl diamine ligands.[12][13][15] These have been shown to facilitate the coupling of ortho-substituted aryl iodides and even aryl chlorides under much milder conditions.
-
Copper Source: While traditional protocols used copper powder, modern methods utilize soluble copper(I) salts like CuI or CuBr, which are more reactive and lead to more reproducible results.
FAQ 3: N-Alkylation and N-Acylation
Question: I am struggling to N-alkylate my 2,6-disubstituted aniline with an alkyl halide. The reaction is slow and incomplete. What can I do?
Answer: Direct N-alkylation of sterically hindered anilines is challenging due to the low nucleophilicity of the nitrogen atom and steric shielding.
-
Use a More Reactive Alkylating Agent: If using an alkyl chloride, switching to the corresponding bromide or iodide will increase the rate of reaction. For particularly "lethargic" reactions, adding potassium iodide (KI) can enhance the rate by generating the more reactive benzyl iodide in situ.[16]
-
Alternative Methodologies:
-
Borrowing Hydrogen Catalysis: This is a powerful, atom-economical method that uses alcohols as alkylating agents. Catalysts based on Mn, Ru, or Ir can effectively N-alkylate even hindered anilines with primary alcohols.[17][18][19] This approach avoids the formation of halide salts.
-
Reductive Amination: If direct alkylation fails, reductive amination of a ketone or aldehyde can be an effective alternative for synthesizing secondary or tertiary amines.[20]
-
Question: My N-acylation reaction of a hindered aniline with an acyl chloride is failing. What alternative procedures can I try?
Answer: The low reactivity of the hindered amino group can make standard acylation difficult.
-
Forceful Deprotonation: Forcing the deprotonation of the aniline with a very strong, non-nucleophilic base like NaH or n-BuLi to form the anilide anion prior to adding the acyl chloride can dramatically improve reactivity.[13]
-
Use of Additives: In cases of difficult couplings, adding 2.5 equivalents of silver cyanide (AgCN) with the acyl chloride in a solvent like anhydrous dimethylacetamide (DMAc) at 60-80 °C can be effective. This method is believed to proceed through the formation of a highly reactive acylium cation.[13]
Section 2: Quantitative Data Summary
The following tables summarize yields for various C-N coupling and N-alkylation reactions involving sterically hindered substrates, allowing for comparison of different catalytic systems and conditions.
Table 1: Comparison of Ligands for the Buchwald-Hartwig Amination of an Aryl Chloride with a Hindered Secondary Amine [4]
| Entry | Ligand | Solvent | Yield (%) |
| 1 | XPhos | Toluene | 99 |
| 2 | RuPhos | Toluene | 97 |
| 3 | tBuBrettPhos | Toluene | 97 |
| 4 | DavePhos | Toluene | 96 |
| 5 | SPhos | Toluene | 96 |
| 6 | P(o-tolyl)₃ | Toluene | 81 |
| 7 | P(tBu)₃ | Toluene | 25 |
| 8 | dppf | Toluene | 14 |
| Reaction Conditions: Bromobenzene (1.0 equiv), Phenoxazine (1.2 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (1 mol%), Ligand (4 mol%), Toluene, 100 °C, 24 h. Yields determined by GC-MS. |
Table 2: N-Alkylation of Substituted Anilines with Benzyl Alcohol via Borrowing Hydrogen Catalysis [18]
| Entry | Aniline Substrate | Product | Yield (%) |
| 1 | 4-Methylaniline | N-Benzyl-4-methylaniline | 72 |
| 2 | 2-Methylaniline | N-Benzyl-2-methylaniline | 65 |
| 3 | 2,4-Dimethylaniline | N-Benzyl-2,4-dimethylaniline | Low Conversion |
| 4 | 4-Methoxyaniline | N-Benzyl-4-methoxyaniline | 86 |
| 5 | 2-Methoxyaniline | N-Benzyl-2-methoxyaniline | 71 |
| 6 | 4-Bromoaniline | N-Benzyl-4-bromoaniline | 82 |
| 7 | Naphthalen-2-amine | N-Benzylnaphthalen-2-amine | 89 |
| Reaction Conditions: Aniline derivative, Benzyl alcohol, Ir(III)-NHC catalyst (2b), KOtBu, 120 °C. Isolated yields. |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Buchwald-Hartwig Amination of a Hindered Aryl Halide
This protocol is adapted from procedures utilizing bulky biarylphosphine ligands and is suitable for coupling sterically demanding substrates.[12]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Hindered aniline (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) or appropriate G3/G4 precatalyst (2 mol%)
-
Bulky Biarylphosphine Ligand (e.g., RuPhos) (0.024 mmol, 2.4 mol%)
-
Anhydrous, degassed toluene or 1,4-dioxane (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide, hindered aniline (if solid), NaOtBu, Pd₂(dba)₃ (or precatalyst), and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. If the aniline is a liquid, add it at this stage.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the reactivity of the substrates.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired substituted aniline.
Protocol 2: General Procedure for Copper-Catalyzed Amination of a Hindered Aryl Halide
This protocol is a modern Ullmann-type reaction using a ligand, which allows for milder conditions.[13]
Materials:
-
Aryl halide (e.g., 2-iodotoluene) (1.0 mmol, 1.0 equiv)
-
Hindered aniline (e.g., 2,6-dimethylaniline) (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline or a modern N,O- or N,N-ligand) (0.2 mmol, 20 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or DMSO) (5 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide, hindered aniline, K₃PO₄, CuI, and the ligand.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture in a preheated oil bath to the required temperature (typically 80-130 °C, depending on the ligand system's activity).
-
Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to isolate the product.
Section 4: Visualizing Steric Hindrance
The diagram below illustrates how bulky ortho-substituents on an aniline sterically shield the nitrogen atom, hindering the approach of an electrophile or a metal-catalyst complex during synthesis.
References
- 1. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Removal of Unreacted Starting Materials from Aniline Reaction Mixtures
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of unreacted starting materials from aniline reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted aniline from a reaction mixture?
A1: The most common methods for removing unreacted aniline include:
-
Acid-Base Extraction: This is often the first and most effective method. Aniline, being a weak base, can be protonated with a dilute acid (e.g., 10% HCl) to form a water-soluble anilinium salt, which can then be separated from the organic layer containing the desired product.[1][2][3]
-
Distillation: If the product has a significantly different boiling point from aniline, distillation (often under reduced pressure) can be an effective purification method.[4][5][6][7]
-
Chromatography: Column chromatography (e.g., flash chromatography) can be used to separate aniline from the product, especially when the polarity difference is sufficient.[8][9]
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent can effectively remove impurities, including residual aniline.[10][11][12][13][14]
Q2: My product is also basic and forms a salt during acid extraction, leading to low yield. What should I do?
A2: This is a common challenge. If your product is also basic, an acid wash will result in the loss of your product to the aqueous layer along with the aniline.[1] In this scenario, consider the following alternatives:
-
Solubility-Based Separation: Try to exploit solubility differences between your product and aniline in various organic solvents. For instance, you could dissolve the crude mixture in a minimal amount of a solvent like ethyl acetate and then add a less polar solvent like hexanes to precipitate your product, leaving the more soluble aniline in the solvent.[1]
-
Chromatography: Column chromatography is a viable option. You may need to screen different solvent systems to achieve good separation.[8] Sometimes, using an amine-functionalized silica column or adding a small amount of a basic modifier (like triethylamine) to the eluent can improve the separation of basic compounds.[9]
-
Distillation: If your product is thermally stable and has a sufficiently different boiling point from aniline, vacuum distillation is a good alternative.[5]
Q3: The Rf values of my product and aniline are very close on TLC. How can I improve separation for column chromatography?
A3: Overlapping spots on TLC indicate that separation by standard column chromatography will be difficult.[15][16] Here are some strategies to improve separation:
-
Solvent System Optimization: Experiment with different solvent systems. Instead of a standard ethyl acetate/hexane system, you could try solvents from different selectivity groups, such as isopropanol/hexane.[8]
-
Change the Stationary Phase: If silica gel isn't providing adequate separation, consider using a different stationary phase like alumina.[8]
-
pH Adjustment of the Mobile Phase: For reverse-phase chromatography, adjusting the pH of the mobile phase can significantly impact the retention of ionizable compounds like aniline. Making the mobile phase more alkaline can increase the hydrophobicity of aniline and improve separation.[9]
Q4: I have a small amount of aniline remaining after my initial purification. How can I remove these trace amounts?
A4: To remove trace amounts of aniline, you can:
-
Azeotropic Distillation: Adding a solvent that forms an azeotrope with aniline, such as ethylene glycol, can help in its removal by distillation. However, you will then need to remove the added solvent.[1]
-
Scavenger Resins: Use a scavenger resin that selectively reacts with and binds to primary amines like aniline. The resin can then be filtered off.
-
Repeated Washes: Performing multiple extractions with a dilute acid solution is more effective at removing impurities than a single wash with a large volume.[2][3]
Troubleshooting Guides
Issue 1: Emulsion Formation During Acid-Base Extraction
| Symptom | Possible Cause | Solution |
| A stable layer forms between the organic and aqueous phases that does not separate upon standing. | - Vigorous shaking of the separatory funnel.- High concentration of reactants or products. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add brine (saturated NaCl solution) to the mixture to increase the ionic strength of the aqueous layer, which can help break the emulsion.- Filter the entire mixture through a pad of Celite.- Allow the mixture to stand for an extended period. |
Issue 2: Product Precipitation During Acid Wash
| Symptom | Possible Cause | Solution |
| A solid forms when the organic layer is washed with aqueous acid. | The hydrochloride salt of your basic product is insoluble in both the organic and aqueous layers. | - Dilute the reaction mixture with more organic solvent before the acid wash.- Use a less concentrated acid solution.- Consider an alternative purification method such as chromatography or distillation. |
Issue 3: Aniline Co-distills with the Product
| Symptom | Possible Cause | Solution |
| The distilled product is contaminated with aniline. | The boiling points of aniline and the product are too close for effective separation by simple distillation. | - Use fractional distillation with a fractionating column to improve separation efficiency.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points, which may increase the boiling point difference.[5]- Convert the aniline to a non-volatile salt by adding a small amount of a non-volatile acid (e.g., sulfuric acid) before distillation. |
Data Presentation
Physical Properties of Aniline
| Property | Value |
| Molar Mass | 93.13 g/mol |
| Boiling Point | 184.4 °C at 760 mmHg |
| 68.3 °C at 10 mmHg | |
| 72 °C at 20 mmHg[5] | |
| Density | 1.0220 g/cm³ at 20 °C |
| pKa of Anilinium ion | 4.60 at 25 °C |
Solubility of Aniline
| Solvent | Solubility |
| Water | Slightly soluble (3.6 g/100 mL at 20 °C)[12] |
| Ethanol | Miscible[4] |
| Diethyl Ether | Miscible[4] |
| Benzene | Soluble[12] |
Experimental Protocols
Protocol 1: Acid-Base Extraction to Remove Unreacted Aniline
Objective: To separate unreacted aniline from a non-basic organic product.
Materials:
-
Crude reaction mixture dissolved in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
1 M or 2 M Hydrochloric Acid (HCl) solution.[1]
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Beakers and Erlenmeyer flasks.
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.[1]
-
Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The top layer is typically the organic layer (depending on the solvent density), and the bottom layer is the aqueous layer containing the anilinium hydrochloride salt.
-
Drain the aqueous layer into a beaker.
-
To ensure complete removal of aniline, repeat the extraction of the organic layer with fresh 1 M HCl.[1]
-
Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with an equal volume of brine to remove any residual water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer to dry it.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification of a Solid Product by Recrystallization
Objective: To purify a solid product from unreacted aniline and other impurities.
Materials:
-
Crude solid product.
-
A suitable recrystallization solvent (or solvent pair).
-
Erlenmeyer flasks.
-
Hot plate.
-
Buchner funnel and filter flask.
-
Filter paper.
Procedure:
-
Select a suitable solvent for recrystallization. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities (aniline) should be either very soluble or insoluble at all temperatures.
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to just dissolve the solid.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
Visualizations
Caption: A general workflow for the purification of an aniline reaction mixture.
Caption: Troubleshooting common issues encountered during acid-base extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Page loading... [guidechem.com]
- 5. texiumchem.com [texiumchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US3682782A - Reduced pressure distillation process for recovering aniline from phenolaniline mixtures - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. scribd.com [scribd.com]
- 11. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. ivypanda.com [ivypanda.com]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of N-Substituted Anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of N-substituted anilines.
Frequently Asked Questions (FAQs)
Q1: Why is the N-H proton signal in my N-substituted aniline spectrum broad or not visible?
A1: The broadening or disappearance of the N-H proton signal is a common phenomenon and can be attributed to several factors:
-
Quadrupole Broadening: The nitrogen-14 nucleus (¹⁴N), the most abundant isotope of nitrogen, has a nuclear spin of I=1 and possesses a quadrupole moment. This quadrupole moment interacts with the electric field gradient at the nucleus, leading to rapid relaxation and causing significant broadening of the attached proton's signal.[1][2]
-
Chemical Exchange: The N-H proton can undergo chemical exchange with other labile protons in the sample, such as traces of water or acidic impurities.[2] This exchange can be on a timescale that is intermediate on the NMR timescale, leading to a broad signal. If the exchange is rapid, the signal may sharpen, but its chemical shift will be an average of the exchanging sites.
-
Solvent Effects: The choice of solvent can influence the rate of chemical exchange and hydrogen bonding, thereby affecting the peak shape and chemical shift of the N-H proton.[1]
Q2: The aromatic region of my N-substituted aniline spectrum is very complex and difficult to interpret. What causes this complexity?
A2: The complexity in the aromatic region of N-substituted anilines arises from several factors:
-
Overlapping Signals: The chemical shifts of the ortho, meta, and para protons on the aniline ring can be very similar, leading to overlapping multiplets that are difficult to resolve.[3]
-
Second-Order Effects: When the difference in chemical shifts (in Hz) between coupled protons is not much larger than the coupling constant (J), second-order effects (also known as strong coupling) can occur. This leads to distorted splitting patterns and makes a simple (n+1) rule interpretation impossible.[4]
-
Substituent Effects: The electronic nature of the substituent on the nitrogen and on the aromatic ring significantly influences the chemical shifts of the aromatic protons, further complicating the spectrum. Electron-donating groups tend to shield the ortho and para protons, shifting them upfield, while electron-withdrawing groups have the opposite effect.[5]
Q3: How do substituents on the aniline ring affect the ¹⁵N NMR chemical shift?
A3: The ¹⁵N NMR chemical shift of N-substituted anilines is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-donating groups (e.g., -OCH₃, -CH₃) in the para position increase electron density at the nitrogen atom, causing a shielding effect and a shift to a lower frequency (upfield). Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease electron density at the nitrogen, leading to deshielding and a shift to a higher frequency (downfield).[5][6]
Troubleshooting Guides
Problem 1: Broad or Missing N-H Signal
-
Symptom: The ¹H NMR spectrum shows a very broad signal for the N-H proton, or the signal is completely absent.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Quadrupole Broadening by ¹⁴N | This is an inherent property of the molecule. While it cannot be eliminated, acquiring the spectrum on a higher field instrument may improve resolution. |
| Chemical Exchange with Protic Impurities | 1. Ensure the NMR solvent is dry. 2. Prepare the sample in a deuterated solvent that is free of water. 3. Perform a D₂O exchange experiment to confirm the identity of the N-H signal (see Experimental Protocols).[7] |
| Intermediate Exchange Rate | Perform a variable temperature (VT) NMR experiment (see Experimental Protocols). Cooling the sample may slow down the exchange rate, resulting in a sharper signal. Heating the sample may increase the exchange rate, also leading to a sharper, averaged signal.[8][9] |
Problem 2: Unresolved Multiplets in the Aromatic Region
-
Symptom: The aromatic region of the ¹H NMR spectrum shows a complex, overlapping pattern of signals that cannot be assigned.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Signal Overlap | 1. Acquire the spectrum on a higher field NMR spectrometer to increase signal dispersion. 2. Use a different deuterated solvent to induce changes in chemical shifts. 3. Perform a 2D NMR experiment, such as COSY or HSQC, to identify proton-proton and proton-carbon correlations, which can help in assigning the signals. |
| Strong Coupling (Second-Order Effects) | 1. As with signal overlap, acquiring the spectrum at a higher field strength can often simplify the spectrum by reducing second-order effects. 2. Spectral simulation software can be used to model the complex splitting patterns and confirm assignments. |
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in N-Substituted Anilines
| Proton Type | Chemical Shift (δ, ppm) | Notes |
| N-H | 3.5 - 5.0 | Highly variable depending on solvent, concentration, and temperature. Can be much broader than other signals. |
| Aromatic (ortho) | 6.5 - 7.5 | Influenced by the N-substituent and ring substituents. |
| Aromatic (meta) | 6.6 - 7.3 | Generally less affected by the N-substituent compared to ortho and para positions. |
| Aromatic (para) | 6.5 - 7.0 | Shielded by electron-donating N-substituents. |
| N-Alkyl (e.g., N-CH₃) | 2.8 - 3.5 | Chemical shift depends on the other N-substituents. |
Table 2: Representative ¹⁵N NMR Chemical Shifts for para-Substituted Anilines (in DMSO)
| Substituent (para) | ¹⁵N Chemical Shift (δ, ppm) |
| -OCH₃ | -325.3 |
| -CH₃ | -318.5 |
| -H | -312.1 |
| -Cl | -308.7 |
| -Br | -307.9 |
| -CN | -296.8 |
| -NO₂ | -291.9 |
Data adapted from relevant literature. Chemical shifts are referenced to external nitromethane.
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of N-H Protons
Objective: To confirm the identity of an N-H proton signal in a ¹H NMR spectrum.
Methodology:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the N-substituted aniline in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Addition of D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube containing the sample.
-
Mixing: Cap the NMR tube and shake it vigorously for about 30 seconds to ensure thorough mixing. The D₂O does not need to be fully miscible with the solvent.[7]
-
Second Spectrum: Re-acquire the ¹H NMR spectrum under the same conditions as the initial spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the N-H proton will have disappeared or significantly decreased in intensity in the second spectrum due to the exchange of the proton with deuterium.
Protocol 2: Variable Temperature (VT) NMR for Studying Dynamic Processes
Objective: To investigate dynamic processes such as chemical exchange or restricted rotation by acquiring NMR spectra at different temperatures.
Methodology:
-
Sample Preparation: Prepare a sample of the N-substituted aniline in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d₈, THF-d₈). Ensure the NMR tube is rated for variable temperature work.[8][9]
-
Initial Spectrum: Acquire a ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Temperature Variation:
-
Cooling: Decrease the temperature in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.[8][9]
-
Heating: Increase the temperature in increments of 10-20 K. Allow the temperature to equilibrate before acquiring a spectrum at each new temperature.[8][9]
-
-
Data Acquisition: At each temperature, re-shim the spectrometer and acquire a ¹H NMR spectrum.
-
Analysis: Analyze the series of spectra to observe changes in chemical shifts, peak shapes, and coalescence of signals. These changes provide information about the thermodynamics and kinetics of the dynamic processes.
Mandatory Visualizations
Caption: Troubleshooting workflow for complex NMR spectra of N-substituted anilines.
Caption: Experimental workflow for a D₂O exchange NMR experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdche.u-szeged.hu [mdche.u-szeged.hu]
- 3. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Imine Condensation–Isoaromatization Reactions
Welcome to the technical support center for imine condensation–isoaromatization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is an imine condensation–isoaromatization reaction?
A1: This is a sequential, often one-pot, reaction where a primary amine and a carbonyl compound (aldehyde or ketone) first react to form an imine (a compound containing a carbon-nitrogen double bond). This intermediate then undergoes an intramolecular cyclization followed by an aromatization step to yield an aromatic heterocycle. This process is a powerful tool for the synthesis of various nitrogen-containing aromatic compounds.
Q2: What are the most common byproducts in these reactions?
A2: Byproducts can arise from both the imine condensation and the subsequent isoaromatization steps. Common byproducts are summarized in the table below.
| Byproduct Category | Specific Byproducts | Origin |
| From Imine Condensation | Unreacted starting materials (aldehyde/ketone, amine) | Incomplete reaction due to inefficient water removal or steric hindrance.[1] |
| Carbinolamine intermediate | Incomplete dehydration of the intermediate formed after the initial nucleophilic attack. | |
| Aldol condensation products | Self-condensation of enolizable aldehydes or ketones, especially under basic conditions.[1] | |
| Amine self-condensation products | Can occur with certain amines under oxidative conditions. | |
| From Isoaromatization | Dihydro-aromatic intermediate | Incomplete aromatization (e.g., incomplete oxidation or elimination). |
| Over-oxidized products | If a strong oxidizing agent is used for aromatization, sensitive functional groups on the molecule can be oxidized. | |
| Ring-opened products | Under harsh conditions, the heterocyclic ring may cleave. | |
| Isomeric products | Depending on the substrate, different cyclization pathways may lead to constitutional isomers. |
Q3: My aromatization step is not going to completion, leaving me with the dihydro-intermediate. How can I fix this?
A3: Incomplete aromatization is a common issue. Here are a few troubleshooting steps:
-
Choice of Oxidant: If using a chemical oxidant, ensure it is active and added in the correct stoichiometric amount. Consider switching to a stronger or more suitable oxidant for your specific substrate. Common oxidants for this purpose include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), manganese dioxide (MnO₂), or simply exposure to air/oxygen, sometimes with a catalyst.
-
Reaction Time and Temperature: The aromatization step may require longer reaction times or higher temperatures than the initial imine condensation. Monitor the reaction by TLC or LC-MS to determine the optimal duration.
-
Atmosphere: For oxidative aromatization using air, ensure good aeration of the reaction mixture by stirring vigorously with an open (but protected from contaminants) setup or by bubbling air through the solution.
Q4: I am observing significant amounts of aldol condensation byproduct from my aldehyde starting material. What can I do to minimize this?
A4: Aldol condensation is a frequent side reaction with enolizable aldehydes.[1] To minimize it:
-
Control of pH: Maintain a slightly acidic pH (around 4-5).[2] This catalyzes the imine formation while disfavoring the base-catalyzed aldol reaction.
-
Order of Addition: Add the amine to the aldehyde solution gradually. This keeps the concentration of the free aldehyde low at any given time.
-
Use of a Lewis Acid: A mild Lewis acid can activate the carbonyl group towards nucleophilic attack by the amine, potentially accelerating imine formation over the aldol pathway.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the final aromatic product | 1. Incomplete imine formation due to water presence.2. Inefficient aromatization.3. Side reactions consuming starting materials. | 1. Use a Dean-Stark trap to remove water azeotropically or add a drying agent like molecular sieves.[1]2. Optimize the aromatization conditions (see FAQ Q3).3. Address specific side reactions (e.g., aldol condensation, see FAQ Q4). |
| Product is a complex mixture of compounds | 1. Multiple side reactions occurring.2. Decomposition of starting materials or product under the reaction conditions. | 1. Simplify the reaction by performing it in two separate steps (isolate the imine first).2. Lower the reaction temperature and monitor for product degradation.3. Re-evaluate the compatibility of all functional groups with the reaction conditions. |
| The isolated product is not aromatic (dihydro-intermediate) | 1. The aromatization step failed or was incomplete. | 1. Re-subject the isolated intermediate to aromatization conditions.2. See FAQ Q3 for optimizing the aromatization step. |
| Formation of a polymeric material | 1. Polymerization of the aldehyde or imine. | 1. This is more common with primary aliphatic aldehydes.[1] Use a higher dilution or lower the reaction temperature. |
Experimental Protocols
Example Protocol: One-Pot Synthesis of a Quinolone Derivative
This protocol describes a general procedure for the synthesis of a quinoline derivative via a tandem imine condensation and oxidative aromatization.
Materials:
-
2-aminobenzaldehyde (1 equivalent)
-
A ketone (1.1 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equivalents)
-
Toluene
-
Palladium on carbon (10 mol%)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-aminobenzaldehyde, the ketone, and toluene.
-
Add p-TsOH to the mixture.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once the imine formation is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Add palladium on carbon to the flask.
-
Heat the mixture to reflux and stir vigorously under an air atmosphere to facilitate the oxidative aromatization.
-
Monitor the progress of the aromatization by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off the catalyst, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Below are diagrams illustrating the key pathways and workflows in imine condensation–isoaromatization reactions.
Caption: General pathway for imine condensation.
References
Validation & Comparative
Comparative Analysis of N-benzyl Aniline Isomers' Biological Activity
A comprehensive guide for researchers, scientists, and drug development professionals analyzing the biological activities of N-benzyl aniline isomers.
This guide provides a comparative analysis of the biological activity of ortho-, meta-, and para-isomers of N-benzyl aniline. The information is compiled from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. While direct comparative studies on the unsubstituted isomers are limited, this guide synthesizes available data on derivatives and structure-activity relationships to infer the biological potential of each isomer.
Data Summary
The biological activities of N-benzyl aniline and its derivatives are diverse, encompassing antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. The position of the benzyl group on the aniline ring significantly influences these activities.
| Biological Activity | Isomer Comparison (based on derivatives and SAR) | Key Findings |
| Antimicrobial Activity | meta and para isomers are generally more active than the ortho isomer. | Studies on methyl-substituted N-benzylidene aniline derivatives showed that the meta and para-substituted compounds exhibited greater antibacterial and antifungal activity compared to the ortho-substituted ones[1]. |
| Antioxidant Activity | ortho > para > meta | The antioxidant activity of aniline compounds is influenced by the position of substituents. The ortho position is often the most active due to its ability to form intramolecular hydrogen bonds, followed by the para and then the meta positions[2]. |
| Anti-inflammatory Activity | Data on direct comparison is limited. | Research on N-(substituted) benzyl ortho-amino benzoic acid has shown promising anti-inflammatory activity, suggesting the potential of the ortho isomer scaffold[3]. |
| Cytotoxicity | Dependent on cell line and specific substitutions. | Various N-benzyl aniline derivatives have demonstrated cytotoxic effects against different cancer cell lines[4]. The specific isomeric form's contribution to cytotoxicity requires more direct comparative studies. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antimicrobial Activity Assay (Disk Diffusion Method)
The antimicrobial activity of N-benzyl aniline isomers can be evaluated using the disk diffusion method against various bacterial and fungal strains.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity.
-
Inoculation of Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a sterile agar plate.
-
Application of Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds (dissolved in a suitable solvent like DMSO).
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity[1].
Antioxidant Activity Assay (DPPH Radical Scavenging Activity)
The antioxidant potential of the isomers can be determined by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, which gives a desired absorbance at 517 nm.
-
Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Spectrophotometric Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined[2].
Visualizations
Structural Isomers of N-benzyl aniline
Caption: Chemical structures of ortho-, meta-, and para-isomers of N-benzyl aniline.
General Experimental Workflow for Biological Activity Screening
Caption: A conceptual workflow for the synthesis and biological evaluation of N-benzyl aniline isomers.
Hypothesized Signaling Pathway for Anti-inflammatory Action
While specific pathways for N-benzyl aniline isomers are not fully elucidated, a plausible mechanism for anti-inflammatory action could involve the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway.
Caption: A putative anti-inflammatory signaling pathway potentially modulated by N-benzyl aniline isomers.
References
Unveiling the Metabolic Fate of Substituted Anilines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of drug candidates is a critical determinant of their pharmacokinetic profile and overall clinical success. Anilines, a common structural motif in many pharmaceuticals, are particularly susceptible to metabolic transformations that can significantly impact their efficacy and safety. This guide provides a comparative analysis of the metabolic stability of substituted anilines, supported by experimental data, to aid in the rational design of more robust drug candidates.
Key Determinants of Aniline Metabolism: A Balancing Act
The metabolic fate of substituted anilines is primarily governed by the interplay of two major enzymatic superfamilies: the Cytochrome P450 (CYP) monooxygenases and various conjugating enzymes. The electronic properties and steric hindrance imposed by substituents on the aniline ring play a pivotal role in dictating the predominant metabolic pathways.
Phase I Metabolism: This initial phase, largely mediated by CYP enzymes, introduces or exposes functional groups, preparing the molecule for subsequent conjugation. Key Phase I reactions for anilines include:
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
-
N-dealkylation: Removal of alkyl groups from the nitrogen atom.
-
N-oxidation: Oxidation of the amino group.
Several CYP isoforms, including CYP1A1, CYP1A2, and CYP3A4, have been implicated in the metabolism of anilines.
Phase II Metabolism: In this phase, the modified anilines are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Common Phase II reactions include:
-
N-acetylation: The addition of an acetyl group to the nitrogen atom, a significant pathway for many anilines.
-
Glucuronidation: Conjugation with glucuronic acid.
-
Sulfation: Conjugation with a sulfonate group.
The susceptibility of a substituted aniline to these pathways is heavily influenced by the nature and position of its substituents. Electron-withdrawing groups can impact N-acetylation and subsequent formation of oxanilic acids[1]. Conversely, the position of substituents can create steric hindrance, potentially impeding enzymatic reactions like acetylation, particularly with ortho-substituents[2].
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a selection of substituted anilines in human liver microsomes (HLM). Half-life (t½) and intrinsic clearance (CLint) are key parameters used to assess metabolic stability. A shorter half-life and higher intrinsic clearance generally indicate lower metabolic stability.
| Compound | Substituent | Position | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Aniline | -H | - | Data not available in a comparative context | Data not available in a comparative context |
| 4-Chloroaniline | -Cl | para | Specific comparative data not found | Specific comparative data not found |
| 4-Nitroaniline | -NO2 | para | Specific comparative data not found | Specific comparative data not found |
| 4-Methylaniline (p-Toluidine) | -CH3 | para | Specific comparative data not found | Specific comparative data not found |
| 2-Chloroaniline | -Cl | ortho | Specific comparative data not found | Specific comparative data not found |
| 3-Nitroaniline | -NO2 | meta | Specific comparative data not found | Specific comparative data not found |
Visualizing the Metabolic Pathways and Experimental Workflow
To better understand the metabolic transformations of substituted anilines and the process of their evaluation, the following diagrams have been generated.
References
Isosteric Replacement of Anilines: A Comparative Guide to Improving ADME Properties
In the landscape of drug discovery and development, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as crucial as its pharmacological potency. One structural motif that frequently requires careful consideration is the aniline group. While versatile and present in many successful drugs, anilines are often "structural alerts" due to their susceptibility to metabolic activation.[1][2] This guide provides a comparative analysis of isosteric replacements for anilines, offering a strategy to mitigate metabolic risks and enhance overall drug-like properties, supported by experimental data and detailed protocols.
Anilines can undergo oxidative metabolism by cytochrome P450 enzymes to form reactive intermediates like phenylhydroxylamines and nitrosobenzenes.[3] These reactive metabolites can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions (IADRs) and potential toxicity.[1][2][3] Isosteric replacement, a strategy of substituting a functional group with another that has similar steric and electronic characteristics, offers a powerful approach to address these liabilities.[4][5] Replacing the aniline moiety with a suitable bioisostere can block metabolic hot-spots, improve stability, and fine-tune physicochemical properties without compromising biological activity.[6]
Comparative Analysis of Aniline Bioisosteres
The strategic replacement of an aniline with a saturated, sp3-rich scaffold is a common tactic to improve metabolic stability.[6][7][8] These bioisosteres remove the planar, electron-rich aromatic ring that is prone to oxidation, while aiming to maintain the key vector and pharmacophoric interactions of the original amine.
Below is a table summarizing the ADME property improvements observed when replacing a hypothetical aniline-containing lead compound with various bioisosteres.
| Compound | Structure | Metabolic Stability (t½, min) in HLM | Permeability (Papp, 10⁻⁶ cm/s) A→B | Kinetic Solubility (µg/mL) at pH 7.4 | Notes |
| Lead Compound | Aniline Derivative | 15 | 5.2 | 45 | High clearance, potential for reactive metabolite formation. |
| Bioisostere 1 | Aminonorbornane | >120 | 6.1 | 75 | Excellent metabolic stability due to saturated bicyclic core.[7] Improved solubility. |
| Bioisostere 2 | Bicyclo[1.1.1]pentanamine | >120 | 5.8 | 82 | Rigid, strained framework enhances metabolic stability.[6] Increased sp3 character improves physicochemical properties. |
| Bioisostere 3 | 3-Amino-azetidine | 85 | 4.5 | 110 | Improved stability over aniline. The polar heterocycle significantly boosts aqueous solubility. |
| Bioisostere 4 | Benzimidazole | 40 | 3.9 | 30 | Fused ring system can retain some binding interactions but may offer only moderate stability improvement.[4] |
Data is illustrative and intended for comparative purposes. HLM: Human Liver Microsomes Papp: Apparent Permeability Coefficient in Caco-2 Assay
Visualizing the Rationale and Workflow
To better understand the underlying issues with anilines and the strategic approach to their replacement, the following diagrams illustrate the metabolic pathway and the drug discovery workflow.
Experimental Protocols
Detailed methodologies for the key ADME assays are provided below. These protocols represent standard industry practices for generating reliable and reproducible data.
Metabolic Stability Assay in Human Hepatocytes
This assay measures the rate of disappearance of a compound when incubated with hepatocytes, which contain a full complement of Phase I and Phase II metabolic enzymes.[9][10]
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
-
Materials:
-
Cryopreserved human hepatocytes
-
Incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution (e.g., 1 mM in DMSO)
-
Positive control compounds (e.g., Testosterone, 7-Ethoxycoumarin)
-
96-well plates
-
Incubator with orbital shaker (37°C)
-
Acetonitrile (ACN) with internal standard (IS) for quenching
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability and concentration. Dilute the cell suspension to the desired concentration (e.g., 0.5 x 10⁶ viable cells/mL) in pre-warmed incubation medium.[11]
-
Prepare the test compound dosing solution by diluting the DMSO stock into the incubation medium to achieve a working concentration (e.g., 2 µM). The final DMSO concentration should not exceed 0.1%.[12]
-
Dispense the hepatocyte suspension into the wells of a 96-well plate. Pre-incubate the plate at 37°C for approximately 10-15 minutes.[11]
-
Initiate the metabolic reaction by adding an equal volume of the pre-warmed dosing solution to the wells containing hepatocytes. The final substrate concentration will be half of the working solution (e.g., 1 µM).
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot from the incubation wells and terminate the reaction by adding it to a quench solution (e.g., 3 volumes of ice-cold ACN with IS).[12][13]
-
Once all time points are collected, centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percent of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/10⁶ cells) = (0.693 / t½) x (Volume of incubation / Number of cells) .[12]
-
Caco-2 Permeability Assay
This assay uses the human colon adenocarcinoma cell line (Caco-2) to model the intestinal epithelial barrier and predict in vivo drug absorption.[14]
-
Objective: To measure the rate of transport of a compound across a Caco-2 cell monolayer and determine its apparent permeability coefficient (Papp).
-
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test compound dosing solution (e.g., 10 µM in transport buffer)
-
Lucifer Yellow for monolayer integrity check
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for ~21 days until they form a differentiated and confluent monolayer.[15]
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with acceptable TEER values (e.g., ≥200 Ω·cm²).[16]
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For Apical to Basolateral (A→B) transport: Add the test compound dosing solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[16]
-
For Basolateral to Apical (B→A) transport: Add the test compound dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment. This is done to determine the efflux ratio.[15]
-
Incubate the plate at 37°C with gentle shaking for a specified period (e.g., 2 hours).[14]
-
At the end of the incubation, take samples from both the donor and receiver compartments for LC-MS/MS analysis.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) , where:
-
dQ/dt is the rate of compound appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio (ER) using the formula: ER = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is a substrate of active efflux transporters.[15]
-
Kinetic Solubility Assay
This high-throughput assay determines the solubility of a compound from a DMSO stock solution into an aqueous buffer, which is relevant for early drug discovery screening.[17][18]
-
Objective: To rapidly assess the aqueous solubility of a compound under non-equilibrium conditions.
-
Materials:
-
Test compound stock solution (e.g., 10 or 20 mM in DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well filter plates
-
UV/Vis spectrophotometer or LC-MS/MS system
-
-
Procedure:
-
Add a small volume of the DMSO stock solution of the test compound into a well of a microtiter plate containing the aqueous buffer.[17][19]
-
Seal the plate and shake at room temperature for a set period (e.g., 2 hours) to allow for precipitation.[18]
-
After incubation, separate the undissolved precipitate from the saturated solution by filtering the mixture through a 96-well filter plate.[18]
-
Quantify the concentration of the dissolved compound in the filtrate. This can be done using a standard curve via UV-Vis spectrophotometry or LC-MS/MS for greater sensitivity and specificity.[20]
-
-
Data Analysis:
-
The measured concentration of the compound in the clear filtrate is reported as its kinetic solubility in µg/mL or µM.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. chem-space.com [chem-space.com]
- 6. researchgate.net [researchgate.net]
- 7. Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Metabolic Stability Assays [merckmillipore.com]
- 10. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. protocols.io [protocols.io]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. enamine.net [enamine.net]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. enamine.net [enamine.net]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Navigating the Reproducibility Landscape: A Comparative Guide to 2-Butoxy-N-(2-methoxybenzyl)aniline
A critical aspect of preclinical drug development is the rigorous validation of experimental findings across different laboratories. This guide addresses the current state of cross-validation for the compound 2-Butoxy-N-(2-methoxybenzyl)aniline, providing researchers, scientists, and drug development professionals with a comparative framework in the absence of direct inter-laboratory studies.
While no formal cross-validation studies for this compound have been published, this guide offers a proactive approach to reproducibility. By detailing standardized experimental protocols and potential areas of variability, we aim to facilitate future comparative work. The information presented here is synthesized from available chemical synthesis and preliminary biological activity data for this compound and its analogs.
Comparative Synthesis and Characterization
Reproducibility in biological and pharmacological studies begins with the consistent synthesis and purification of the compound of interest. Different synthetic routes or variations in purification can lead to discrepancies in experimental outcomes.
Table 1: Comparison of Synthetic Approaches for Anilines
| Synthetic Method | Description | Potential for Variability | Key Parameters to Standardize |
| Reductive Amination | Formation of an imine from an aldehyde and an amine, followed by reduction. A common method for N-alkylation of amines. | Purity of starting materials, choice of reducing agent, reaction temperature, and purification method can all introduce variability. | Purity of 2-methoxybenzaldehyde and 2-butoxyaniline, specific reducing agent (e.g., NaBH4, NaBH(OAc)3), solvent, temperature, and chromatography conditions. |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. | Catalyst system (ligand and palladium precursor), base, solvent, and temperature are critical. Trace impurities can poison the catalyst. | Specific palladium catalyst and ligand, choice of base (e.g., NaOtBu, Cs2CO3), solvent, and rigorous exclusion of oxygen and water. |
Experimental Protocol: Reductive Amination Synthesis of this compound
This protocol is a generalized procedure based on standard organic chemistry practices, designed to serve as a baseline for inter-laboratory standardization.
-
Imine Formation: In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) and 2-butoxyaniline (1.0 eq) in a suitable solvent (e.g., methanol or toluene). If using toluene, a Dean-Stark apparatus is recommended to remove the water byproduct. Stir the reaction mixture at room temperature or with gentle heating for 1-4 hours.
-
Reduction: Cool the reaction mixture to 0 °C. Slowly add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), in portions.
-
Quenching and Extraction: After the reaction is complete (as monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Biological Activity and Signaling
Preliminary research on similar aniline derivatives suggests potential biological activities, such as anticancer properties. A crucial aspect of cross-validation would be to confirm these activities and elucidate the underlying signaling pathways in different laboratory settings.
Table 2: Hypothetical Biological Assays for Cross-Validation
| Assay | Purpose | Potential Sources of Variability | Key Parameters to Standardize |
| Cell Viability Assay (e.g., MTT, CellTiter-Glo) | To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines. | Cell line passage number and authentication, seeding density, treatment duration, and assay reagent incubation time. | Standardized cell line source and passage number, consistent seeding density, defined treatment times, and automated plate reading. |
| Western Blot Analysis | To investigate the compound's effect on specific protein expression levels within a signaling pathway. | Antibody lot and specificity, lysis buffer composition, total protein concentration, and imaging exposure time. | Use of a single validated antibody lot, standardized lysis and loading buffers, and quantitative imaging systems. |
| Kinase Inhibition Assay | To determine if the compound directly inhibits the activity of a specific kinase. | Source and purity of the recombinant kinase, ATP concentration, and substrate. | Use of a single batch of recombinant enzyme, ATP concentration at or near the Km, and a validated substrate. |
Experimental Protocol: Cell Viability MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Visualizing Workflows and Pathways
To ensure clarity and consistency in experimental design and data interpretation, visual diagrams are invaluable.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action.
Caption: A streamlined experimental workflow for in vitro biological testing.
By adopting standardized protocols and being mindful of potential sources of variability, the scientific community can work towards building a robust and reproducible body of evidence for novel compounds like this compound. This guide serves as a foundational document to initiate and guide these crucial cross-validation efforts.
A Structure-Based Comparison of Aniline Derivatives as Inhibitors of Bruton's Tyrosine Kinase (BTK)
This guide provides a comparative analysis of aniline-derived inhibitors targeting Bruton's tyrosine kinase (BTK), a critical non-receptor kinase in B-cell receptor signaling pathways.[1][2] The aberrant activation of BTK is closely linked to the pathogenesis of B-cell malignancies, making it a significant target for therapeutic intervention.[3] This document is intended for researchers, scientists, and professionals in drug development, offering a structured overview of inhibitor binding affinities, the structure-activity relationships (SAR) that govern them, and the experimental protocols used for their characterization.
Comparative Binding Affinity of Aniline-Based BTK Inhibitors
The inhibitory potential of various aniline derivatives against BTK has been extensively studied. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The table below summarizes the IC50 values for a selection of prominent aniline-based BTK inhibitors. Lower IC50 values are indicative of higher potency.
| Compound | Core Scaffold | Aniline Substitution | IC50 (nM) | Binding Mode |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | Acrylamide | 0.5[4] | Covalent Irreversible |
| Acalabrutinib | Pyrrolo[2,3-d]pyrimidine | Acrylamide | 5.1[5] | Covalent Irreversible |
| Zanubrutinib | Pyrazolo[3,4-d]pyrimidine | Acrylamide | 0.5[5] | Covalent Irreversible |
| ONO-4059 | Pyrimidine | Acrylamide | 2.2[4] | Covalent Irreversible |
| RN-486 | Pyrimidine | Not Applicable (Reversible) | 4.0[5] | Non-covalent Reversible |
| CGI-1746 | Aminopyrimidine | Not Applicable (Reversible) | 1.9[6] | Non-covalent Reversible |
Structure-Activity Relationship (SAR) Analysis
The interaction between aniline derivatives and the ATP-binding pocket of BTK is governed by specific structural features. For covalent inhibitors, a key interaction is the formation of a covalent bond with the Cys-481 residue within the kinase's active site.[5] Non-covalent inhibitors, conversely, rely on a combination of hydrogen bonds and hydrophobic interactions to achieve their inhibitory effects.
The general structure-activity relationship for many aniline-based BTK inhibitors can be visualized as follows: Modifications to the aniline fragment can significantly impact binding affinity and selectivity.[7]
SAR of Aniline-Based BTK Inhibitors
Experimental Protocols
The determination of inhibitor potency (IC50) is commonly performed using in vitro kinase assays. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[8][9]
Protocol: ADP-Glo™ Kinase Assay for BTK
-
Reagent Preparation :
-
Prepare a 1X Kinase Buffer solution consisting of 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, and 50 µM DTT.[9]
-
Serially dilute the test compounds (aniline derivatives) in DMSO, followed by a further dilution in the Kinase Buffer. A typical starting concentration for a 7-dose dilution series is 100 µM.[8]
-
Prepare a solution of recombinant human BTK enzyme in the Kinase Buffer.
-
Prepare a substrate/ATP mixture. For BTK, a suitable substrate is Poly (4:1 Glu, Tyr) peptide, used with ATP at a concentration of 10 µM.[8][10]
-
-
Kinase Reaction :
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of the BTK enzyme solution to each well.
-
Incubate the enzyme and inhibitor mixture for 20-30 minutes at room temperature.[8]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.[8]
-
-
Signal Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.[9]
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Incubate for 30 minutes at room temperature.[9]
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects BTK activity.
-
-
Data Analysis :
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.[8]
-
The workflow for this assay can be visualized as follows:
ADP-Glo™ BTK Inhibition Assay Workflow
References
- 1. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 3.2. BTK Kinase Assay [bio-protocol.org]
- 9. promega.com [promega.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
In Silico vs. Literature-Informed Metabolic Predictions for 2-Butoxy-N-(2-methoxybenzyl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted metabolic fate of 2-Butoxy-N-(2-methoxybenzyl)aniline, contrasting a hypothetical in silico prediction with a pathway inferred from published metabolic data of structurally related compounds. This objective comparison is supported by a detailed experimental protocol for generating empirical data to validate these predictions.
Predicted Metabolic Pathways: A Head-to-Head Comparison
The metabolic fate of a xenobiotic is a critical determinant of its efficacy and safety. Here, we compare a plausible metabolic pathway for this compound as predicted by a generic in silico model with a pathway constructed from established metabolic routes of its constituent chemical moieties.
An array of computational tools is available for the in silico prediction of drug metabolism. These tools employ various methodologies, including rule-based systems derived from known metabolic reactions, machine learning models trained on large datasets of metabolic transformations, and quantum chemistry approaches that calculate the reactivity of different sites on a molecule.
Based on the functional groups present in this compound, a typical in silico prediction would likely identify several potential sites of metabolism. These include the butoxy group, the methoxybenzyl group, the aniline nitrogen, and the aromatic rings.
Conversely, a literature-informed approach leverages experimental data from compounds sharing key structural features. For this compound, this involves examining the known metabolism of butoxy-containing compounds, N-alkylanilines, and methoxybenzyl derivatives. This approach suggests that the primary metabolic routes will involve O-dealkylation, N-dealkylation, hydroxylation, and subsequent phase II conjugation.
The following table summarizes the likely metabolites predicted by both a hypothetical in silico tool and inferred from the scientific literature.
| Metabolite ID | Predicted Metabolite | Predicted Metabolic Reaction | Key Enzymes Involved (Predicted) | Literature-Informed Confidence |
| M1 | N-(2-methoxybenzyl)aniline | O-debutylation of the butoxy group | CYP2C6, CYP2B1 | High |
| M2 | 2-Butoxy-aniline | N-debenzylation | CYP3A4, CYP2D6 | High |
| M3 | 2-Butoxy-N-(2-hydroxybenzyl)aniline | O-demethylation of the methoxy group | CYP2D6, CYP3A4 | High |
| M4 | Hydroxylated-2-Butoxy-N-(2-methoxybenzyl)aniline | Aromatic hydroxylation on the aniline ring | CYP1A2, CYP2A6 | Medium |
| M5 | Hydroxylated-2-Butoxy-N-(2-methoxybenzyl)aniline | Aromatic hydroxylation on the benzyl ring | CYP2D6, CYP3A4 | Medium |
| M6 | This compound-N-glucuronide | N-glucuronidation of the aniline nitrogen | UGT1A4 | High |
Visualizing the Predicted Metabolic Landscape
The following diagram illustrates the predicted metabolic pathways for this compound, highlighting the key phase I and phase II biotransformations.
Caption: Predicted Phase I and Phase II metabolic pathways of this compound.
Experimental Protocol for In Vitro Metabolism Study
To empirically determine the metabolic profile of this compound, an in vitro study using human liver microsomes can be performed. This experiment will identify the metabolites formed and can help in pinpointing the specific cytochrome P450 enzymes involved.
Objective: To identify the metabolites of this compound following incubation with human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Internal standard (IS)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO or acetonitrile.
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Prepare the internal standard solution in acetonitrile/methanol (50:50 v/v).
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human liver microsomes (final protein concentration typically 0.5-1 mg/mL)
-
This compound (final concentration typically 1-10 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to separate and detect the parent compound and its metabolites.
-
The mass spectrometer will be operated in a full-scan mode to identify potential metabolites, followed by product ion scanning to confirm their structures.
-
Data Analysis:
-
The depletion of the parent compound over time will be used to calculate the metabolic stability (half-life, intrinsic clearance).
-
The mass-to-charge ratio (m/z) of potential metabolites will be used to propose their elemental composition and structure.
-
Comparison of the chromatographic and mass spectrometric data of the incubations with control samples (without NADPH) will confirm that the observed products are indeed metabolites.
Experimental Workflow Visualization
The following diagram outlines the key steps in the in vitro metabolism experimental workflow.
Caption: Workflow for the in vitro metabolism study of this compound.
By combining the predictive power of in silico models with the empirical evidence from in vitro experiments, researchers can gain a comprehensive understanding of the metabolic fate of novel chemical entities, a crucial step in the drug discovery and development pipeline.
Assessing Off-Target Effects of Substituted Aniline Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted anilines are a prevalent scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. While their on-target efficacy is often well-characterized, understanding their off-target effects is critical for a comprehensive safety assessment and to mitigate potential adverse drug reactions. This guide provides a comparative overview of the off-target profiles of representative substituted aniline compounds, supported by experimental data and detailed methodologies.
Comparative Off-Target Activity
The following table summarizes the off-target activities of several well-characterized substituted aniline-based kinase inhibitors across key safety-related assays. It is important to note that IC50 values can vary between studies due to different experimental conditions. The data presented here is a representative compilation from various sources to illustrate the off-target liabilities associated with this chemical class.
| Compound | Target(s) | Cytotoxicity (IC50, µM) | hERG Inhibition (IC50, µM) | CYP450 Inhibition (IC50, µM) | Off-Target Kinase Inhibition (Example) |
| Lapatinib | EGFR, HER2 | 1.1 - 15.6 (Various cancer cell lines) | >10 | CYP3A4: ~6.8 | JNK, c-Jun[1][2] |
| Gefitinib | EGFR | 0.015 - >100 (Various cancer cell lines) | ~3.2 | CYP2D6: ~1.4, CYP3A4: ~3.4[3] | - |
| Erlotinib | EGFR | 0.8 - >100 (Various cancer cell lines) | ~2.9 | CYP3A4: ~3.9, CYP1A2: ~11.8[3] | - |
Experimental Workflow for Off-Target Profiling
A systematic approach is essential for evaluating the off-target effects of substituted aniline compounds. The following workflow outlines a typical screening cascade employed in preclinical drug development.
References
- 1. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Benchmarking 2-Butoxy-N-(2-methoxybenzyl)aniline against current standard-of-care drugs
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of data for the compound 2-Butoxy-N-(2-methoxybenzyl)aniline. This absence of information precludes a direct comparative analysis against current standard-of-care drugs for any specific therapeutic indication.
Initial searches for "this compound" did not yield any specific preclinical or clinical studies detailing its mechanism of action, efficacy, or safety profile. The search results primarily identified structurally similar but distinct molecules, such as 4-Isobutoxy-N-(2-methoxybenzyl)aniline and other N-benzyl aniline derivatives. While some of these related compounds are noted for their potential in research, for instance, in exploring anticancer properties or modulating enzyme activity, this information is not directly applicable to the specified molecule of interest.
Without foundational data on this compound, it is not possible to:
-
Identify a Therapeutic Target: The biological target and mechanism of action remain unknown, making it impossible to determine the relevant therapeutic area for comparison.
-
Establish Standard-of-Care Comparators: Without a known indication, the current standard-of-care drugs against which to benchmark the compound cannot be identified.
-
Present Comparative Data: The core requirement of summarizing quantitative data into structured tables cannot be fulfilled due to the absence of any performance data.
-
Detail Experimental Protocols: No published studies mean there are no experimental methodologies to cite or describe.
-
Visualize Pathways or Workflows: The creation of signaling pathway diagrams or experimental workflow visualizations is not feasible without an established mechanism of action or study design.
Structurally Related Compounds: Limited Insights
While data on the exact compound is unavailable, research on the broader class of N-benzyl aniline derivatives suggests a range of potential biological activities. For instance, "4-Isobutoxy-N-(2-methoxybenzyl)aniline" has been flagged in preliminary research for potential anticancer properties through the inhibition of cell proliferation.[1] However, it is crucial to note that minor structural modifications can lead to significant changes in the pharmacological properties of a compound. Therefore, data from related molecules cannot be reliably extrapolated to predict the activity of this compound.
Conclusion
The request to generate a "Publish Comparison Guide" for this compound cannot be fulfilled at this time due to the absence of publicly available scientific data on this specific compound. To enable such a comparative analysis, foundational preclinical and clinical research would be required to elucidate its pharmacological profile, including its mechanism of action, efficacy, and safety. Researchers and drug development professionals interested in this molecule would need to conduct these initial studies to generate the necessary data for any meaningful benchmarking against existing therapeutic agents.
References
Safety Operating Guide
Proper Disposal of 2-Butoxy-N-(2-methoxybenzyl)aniline: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Butoxy-N-(2-methoxybenzyl)aniline, a compound featuring both aniline and ether functional groups, is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly. Due to its chemical nature, it must be treated as hazardous waste, requiring specific handling and disposal protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber, neoprene, or Viton are recommended over nitrile for handling anilines), safety goggles or a face shield, and a fully buttoned lab coat.[1] All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[1][2]
-
Spill Management: In the event of a small spill, absorb the material with an inert substance such as vermiculite or sand, and place it in a sealed, compatible container for hazardous waste disposal.[1][2] For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1]
-
Avoid Incompatibilities: Store this compound away from strong oxidizing agents, strong acids, and strong bases.[1] As an ether-containing compound, it should also be kept away from heat, sparks, and open flames.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key safety and disposal parameters for the chemical classes related to this compound.
| Parameter | Guideline for Aniline Compounds | Guideline for Ether Compounds |
| PPE | Butyl, neoprene, PVA, or Viton gloves; chemical splash goggles; lab coat.[1] | Nitrile or polyvinyl alcohol gloves; safety goggles; lab coat.[4] |
| Storage | Segregated from incompatible materials (strong oxidizers, acids, bases).[1] | In a flammable storage cabinet, away from heat and light.[3][5] |
| Disposal | As hazardous waste; do not dispose down the drain.[1] | As hazardous waste; small amounts of fresh ether may be evaporated in a fume hood.[5][6] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for hazardous waste.[1] | Absorb with inert material, collect in a sealed container for hazardous waste.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. The following protocol outlines the necessary steps for its safe collection and disposal.
Waste Segregation and Collection
-
Designated Waste Container: Designate a specific, clearly labeled, and compatible waste container for this compound waste. A polyethylene container is a suitable option.[1] The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound." Also, list any other components mixed with the waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, avoid mixing with incompatible materials.
Storage of Chemical Waste
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from direct sunlight and sources of ignition.[1] Storage should be within a secondary containment vessel to prevent the spread of potential leaks.
-
Peroxide Formation: Given the presence of an ether linkage, there is a potential for peroxide formation upon prolonged exposure to air and light.[5][6] It is good practice to date the waste container when the first waste is added and to not let it sit for extended periods. Consult your EHS department for guidance on testing for peroxides if the waste has been stored for an extended time.
Arranging for Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management department to arrange for pickup. Do not attempt to transport the hazardous waste yourself.[5]
-
Prohibited Disposal Methods: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[1][6][7] This is to prevent environmental contamination and potential reactions in the sewer system.
Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held pure this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
-
Container Disposal: After triple rinsing, the container can be defaced (to remove the chemical label) and disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal [cool.culturalheritage.org]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling 2-Butoxy-N-(2-methoxybenzyl)aniline
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Butoxy-N-(2-methoxybenzyl)aniline was found in the public domain. The following guidance is based on the potential hazards of its structural components, primarily the aniline substructure. This information is intended as a general safety guideline and is not a substitute for a compound-specific SDS. Researchers, scientists, and drug development professionals should consult with their institution's Environmental Health and Safety (EHS) department for a formal risk assessment before handling this compound.
Immediate Safety and Logistical Information
Due to the presence of an aniline core, this compound should be handled as a potentially toxic substance with the possibility of absorption through the skin.[1][2][3] Aniline and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin and may cause serious health effects, including methemoglobinemia, where the blood's ability to carry oxygen is reduced.[4] Some aniline compounds are also suspected carcinogens or mutagens.[2][4] Therefore, stringent safety precautions are necessary.
Engineering Controls: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[2] An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE): A comprehensive PPE plan is critical. The following table summarizes the recommended personal protective equipment for handling this compound.
| Exposure Route | Recommended PPE | Notes |
| Eye/Face | Chemical safety goggles and a face shield | Goggles should be tight-fitting to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5] |
| Skin | Chemical-resistant gloves (Nitrile or Butyl rubber) | Nitrile gloves are often sufficient for short-term use, but glove compatibility should be verified.[2] Always inspect gloves for tears or holes before use and change them frequently. |
| Lab coat | A full-length lab coat should be worn and kept buttoned. | |
| Long pants and closed-toe shoes | To prevent skin exposure on the lower body. | |
| Respiratory | Use within a chemical fume hood | For routine handling of small quantities. |
| Respirator with organic vapor cartridges | May be required for handling larger quantities, in case of a spill, or if work cannot be conducted in a fume hood. Respirator use must comply with a formal respiratory protection program.[1] |
Operational and Disposal Plans
Handling Procedures:
-
Training: All personnel must be trained on the potential hazards and safe handling procedures for aniline compounds before working with this compound.[2]
-
Hygiene: Avoid all direct contact with the chemical.[5] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]
-
Spill Management: In the event of a spill, evacuate the area and alert others. If trained and equipped, contain the spill using an inert absorbent material like vermiculite or sand.[2] Place the absorbed material in a sealed, labeled container for proper disposal. Do not attempt to clean up a large spill without appropriate training and PPE.
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Disposal Plan:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
All waste materials, including contaminated absorbents and disposable PPE, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Consult with your institution's EHS department for specific disposal instructions. Incineration is a common disposal method for similar organic compounds.[6]
Experimental Protocols
No specific experimental protocols involving this compound were found. When developing protocols, a thorough risk assessment should be conducted for each step, considering the potential for exposure and implementing appropriate control measures.
Visualizations
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow based on handling conditions.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
